Epimedonin H
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18O7 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-2-(4-hydroxyphenoxy)chromen-4-one |
InChI |
InChI=1S/C20H18O7/c1-10(2)14(22)7-13-15(23)8-16(24)19-17(25)9-18(27-20(13)19)26-12-5-3-11(21)4-6-12/h3-6,8-9,14,21-24H,1,7H2,2H3 |
InChI Key |
BMYNHTLJWIVABZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)OC3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Epimedonin H: A Technical Guide to its Discovery, Isolation, and Characterization from Epimedium brevicornum
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, isolation, and structural elucidation of Epimedonin H, a novel prenylated 2-phenoxychromone identified from the medicinal plant Epimedium brevicornum. Detailed experimental protocols, quantitative data, and visual representations of the isolation workflow and potential biological signaling pathways are presented to support further research and development efforts.
Introduction
Epimedium brevicornum, a perennial herb belonging to the Berberidaceae family, has a long history of use in traditional Chinese medicine for treating a variety of ailments.[1][2] Phytochemical investigations of this genus have revealed a rich diversity of bioactive compounds, including a significant number of flavonoids.[1] Recently, a class of compounds known as prenylated 2-phenoxychromones has emerged as a structurally unique and biologically interesting group of natural products. This document focuses on a specific member of this class, this compound, which was recently discovered and isolated from Epimedium brevicornum.[2]
Discovery and Isolation of this compound
This compound was first reported as one of six new prenylated 2-phenoxychromones isolated from the aerial parts of Epimedium brevicornum.[2] The isolation procedure involved a multi-step process of extraction, solvent partitioning, and chromatographic separation.
Experimental Protocol: Extraction and Isolation
The following protocol outlines the methodology employed for the successful isolation of this compound:
-
Extraction: The air-dried and powdered aerial parts of Epimedium brevicornum (10 kg) were extracted three times with 95% ethanol (B145695) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract was suspended in water and sequentially partitioned with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
Chromatographic Separation: The EtOAc-soluble fraction (280.0 g) was subjected to a series of chromatographic steps to isolate the target compound:
-
Silica (B1680970) Gel Column Chromatography: The EtOAc fraction was first separated on a silica gel column using a gradient elution of chloroform-methanol (CHCl₃-MeOH) to yield several fractions.
-
MCI Gel CHP-20 Column Chromatography: Fractions containing the compounds of interest were further purified on an MCI gel CHP-20 column with a methanol-water (MeOH-H₂O) gradient.
-
ODS Column Chromatography: Subsequent purification was carried out on an octadecylsilylated (ODS) silica gel column using a MeOH-H₂O gradient.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound was achieved by preparative HPLC on an ODS column with a specific MeOH-H₂O mobile phase.
-
This systematic approach yielded a pure sample of this compound.
Visualization of the Isolation Workflow
The following diagram illustrates the key stages in the isolation of this compound from Epimedium brevicornum.
Structural Elucidation
The chemical structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for this compound.[2]
| Property | Value |
| Molecular Formula | C₂₀H₁₈O₇ |
| Molecular Weight | 370.35 g/mol |
| Appearance | White amorphous powder |
| HRESIMS [M+H]⁺ | m/z 371.1128 (calculated for C₂₀H₁₉O₇, 371.1131) |
Table 1: Physicochemical Properties of this compound.
| Position | ¹H NMR (500 MHz, DMSO-d₆) δ [ppm] | ¹³C NMR (125 MHz, DMSO-d₆) δ [ppm] |
| 2 | - | 163.5 |
| 3 | 6.20 (s) | 90.0 |
| 4 | - | 175.7 |
| 5 | - | 161.2 |
| 6 | 6.38 (d, 2.1) | 98.6 |
| 7 | - | 164.5 |
| 8 | 6.78 (d, 2.1) | 93.5 |
| 9 | - | 157.0 |
| 10 | - | 105.1 |
| 1' | - | 147.2 |
| 2' | 6.95 (d, 1.9) | 106.8 |
| 3' | - | 149.6 |
| 4' | - | 137.9 |
| 5' | 7.00 (d, 8.2) | 115.5 |
| 6' | 7.12 (dd, 8.2, 1.9) | 119.2 |
| 1'' | 3.28 (d, 7.1) | 21.1 |
| 2'' | 5.20 (t, 7.1) | 122.0 |
| 3'' | - | 130.8 |
| 4'' | 1.72 (s) | 25.5 |
| 5'' | 1.63 (s) | 17.7 |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound.
Biological Activity and Signaling Pathways
While the specific biological activities of this compound have not been extensively reported, preliminary studies on related compounds isolated from the same plant provide insights into its potential therapeutic effects.
Cytotoxic Activity
A closely related prenylflavonoid, Epimedonin L, isolated in the same study, exhibited cytotoxic activity against several human cancer cell lines, including HL-60 (leukemia), A-549 (lung cancer), MCF-7 (breast cancer), and SW-480 (colon cancer), with IC₅₀ values of less than 10 μM.[2] This suggests that this compound may also possess cytotoxic properties. The prenyl group is often associated with enhanced biological activity in flavonoids.
A potential mechanism for the cytotoxic effects of flavonoids involves the induction of apoptosis. The following diagram illustrates a generalized apoptotic signaling pathway that could be investigated for this compound.
Anti-Inflammatory Activity
Other 2-phenoxychromones and prenylflavonoids isolated from Epimedium species have demonstrated anti-inflammatory properties.[3] These compounds have been shown to inhibit the production of nitric oxide (NO) and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound could also possess anti-inflammatory effects, potentially through the inhibition of key inflammatory signaling pathways such as NF-κB.
The diagram below depicts a simplified representation of the NF-κB signaling pathway and the potential point of inhibition by this compound.
Conclusion and Future Directions
The discovery of this compound expands the known chemical diversity of Epimedium brevicornum and adds to the growing family of prenylated 2-phenoxychromones. The detailed isolation and structural elucidation protocols provided in this guide serve as a valuable resource for researchers working on the phytochemical analysis of medicinal plants.
Future research should focus on the following areas:
-
Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological evaluation.
-
Biological Screening: A comprehensive assessment of the biological activities of pure this compound is warranted, including its cytotoxic, anti-inflammatory, and other potential therapeutic effects.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential.
This technical guide provides a solid foundation for advancing the scientific understanding of this compound and its potential applications in drug discovery and development.
References
- 1. Prenylated 2-Phenoxychromones and Flavonoids from Epimedium brevicornum and Revised Structures of Epimedonins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Phenoxychromones and prenylflavonoids from Epimedium koreanum and their inhibitory effects on LPS-induced nitric oxide and interleukin-1β production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Biological Activity of Prenylated 2-Phenoxychromones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activities of prenylated 2-phenoxychromones, a unique class of flavonoids characterized by a 2-phenoxychromone skeleton with one or more prenyl side-chains. These natural products, often isolated from plants of the Epimedium genus, have garnered significant interest in the scientific community for their potential therapeutic applications. This document summarizes key quantitative data, details experimental protocols for assessing their activity, and visualizes relevant biological pathways.
Core Biological Activities
Prenylated 2-phenoxychromones and related prenylated flavonoids exhibit a range of promising biological activities, primarily centered around their anticancer, anti-inflammatory, and antimicrobial properties. The lipophilic prenyl group is often considered a key structural feature for their potent biological effects, potentially by enhancing membrane permeability and interaction with molecular targets.[1]
Anticancer Activity
Several prenylated 2-phenoxychromones and flavonoids have demonstrated significant cytotoxicity against various human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through the modulation of key signaling pathways. For instance, some compounds have been shown to activate p53, which in turn upregulates pro-apoptotic proteins like Bax and caspases.[2]
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6, IL-8) in macrophages.[3][4] This inhibition is frequently linked to the downregulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.
Antimicrobial Activity
Prenylated flavonoids have also been recognized for their activity against a range of microbial pathogens, including bacteria and fungi. The prenyl group is thought to enhance their antimicrobial efficacy.[5][6] Some of these compounds have shown synergistic effects when combined with conventional antibiotics, suggesting their potential in combating drug-resistant microbial strains.[6]
Quantitative Data on Biological Activities
The following tables summarize the reported quantitative data for the biological activities of selected prenylated 2-phenoxychromones and related flavonoids.
Table 1: Anticancer Activity of Prenylated Flavonoids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Epimedonin L | HL-60 (Leukemia) | <10 | [1] |
| Epimedonin L | A-549 (Lung Cancer) | <10 | [1] |
| Epimedonin L | MCF-7 (Breast Cancer) | <10 | [1] |
| Epimedonin L | SW-480 (Colon Cancer) | <10 | [1] |
| Cudraflavone B | Multiple Human Cancers | Comparable to Cisplatin | [1] |
| Artocarpin | Multiple Human Cancers | Comparable to Cisplatin | [1] |
| Prenylated Flavonoid 7a | A549 (Lung Cancer) | Not specified, but potent | [2] |
| Xanthohumol | Various Cancer Lines | Potent to Moderate | [7] |
| (Z)-6,4′-dihydroxy-4-methoxy-7-prenylaurone | Various Cancer Lines | Potent to Moderate | [7] |
Table 2: Anti-inflammatory Activity of Prenylated 2-Phenoxychromones and Flavonoids
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| 2-Phenoxychromone 1 | NO Production Inhibition | RAW 264.7 | 16.8 - 49.3 | [4] |
| Prenylflavonoid 4 | NO Production Inhibition | RAW 264.7 | 16.8 - 49.3 | [4] |
| 2-Phenoxychromone 1 | IL-1β Production Inhibition | RAW 264.7 | 8.6 - 38.9 | [4] |
| Prenylflavonoid 4 | IL-1β Production Inhibition | RAW 264.7 | 8.6 - 38.9 | [4] |
| Apigenin | NO Production Inhibition | RAW 264.7 | 1.4 - 31 | [8] |
Table 3: Antimicrobial Activity of Prenylated Flavonoids
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Prenylated Naringenin Derivative 11 | Staphylococcus aureus (MRSA) | 5 - 50 | [9] |
| Prenylated Naringenin Derivative 12 | Staphylococcus aureus (MRSA) | 5 - 50 | [9] |
| Prenylated Genistein Derivative 13 | Staphylococcus aureus (MRSA) | 5 - 50 | [9] |
| Kenusanone H | Staphylococcus aureus (MRSA) | 0.8 - 6.2 | [10] |
| (3R)-tomentosanol B | Staphylococcus aureus (MRSA) | 0.8 - 6.2 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[11][12]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well tissue culture plates
-
Test compounds (prenylated 2-phenoxychromones) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[8][13]
Materials:
-
RAW 264.7 macrophage cell line
-
Culture medium
-
96-well plates
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess reagent
-
Nitrite (B80452) standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a standard curve. Calculate the percentage of NO inhibition and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[14][15]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Test compounds
-
Positive control antibiotic
-
Bacterial inoculum standardized to a specific McFarland turbidity standard.
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of prenylated 2-phenoxychromones.
Caption: p53-mediated apoptotic pathway induced by prenylated 2-phenoxychromones.
Caption: Inhibition of the NF-κB inflammatory pathway by prenylated 2-phenoxychromones.
Caption: Workflow for determining cytotoxicity using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Prenylated chromones and flavonoids isolated from the roots of Flemingia macrophylla and their anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Phenoxychromones and prenylflavonoids from Epimedium koreanum and their inhibitory effects on LPS-induced nitric oxide and interleukin-1β production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory Flavonoids from Agrimonia pilosa Ledeb: Focusing on Activity-Guided Isolation [mdpi.com]
- 9. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. apec.org [apec.org]
- 15. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Epimedonin H: An Overview of a Novel Natural Product
For Immediate Release
[City, State] – October 26, 2023 – Epimedonin H, a distinct natural product identified by the Chemical Abstracts Service (CAS) registry number 2222285-82-5, is a molecule with the chemical formula C₂₀H₁₈O₇.[1] While its precise biological functions and mechanisms of action are not yet extensively documented in publicly available scientific literature, its classification and the broader context of related compounds suggest potential areas for future pharmacological investigation.
Molecular Profile
A summary of the key identifiers for this compound is presented below.
| Identifier | Value | Source |
| CAS Number | 2222285-82-5 | [1][2] |
| Molecular Formula | C₂₀H₁₈O₇ | [1] |
At present, detailed experimental data, including quantitative biological activities and specific signaling pathway interactions, for this compound are not available in the public domain. The scientific community awaits further research to elucidate the potential therapeutic applications and pharmacological profile of this compound.
Potential Areas of Research
While specific data on this compound is lacking, the broader class of compounds to which it may belong, such as flavonoids or other polyphenols, are known for a wide range of biological activities. Future research into this compound could potentially explore its effects in areas such as:
-
Antioxidant Activity: Many natural products with similar core structures exhibit potent antioxidant effects.
-
Anti-inflammatory Properties: Investigation into its ability to modulate inflammatory pathways could be a fruitful area of research.
-
Enzyme Inhibition: Screening against various enzymatic targets could reveal specific mechanisms of action.
Future Directions
The absence of detailed public research on this compound highlights a significant opportunity for the scientific community. The initial identification and classification of this compound provide a foundation for further investigation. Future research efforts should focus on:
-
Isolation and Purification: Development of robust protocols for obtaining pure this compound for experimental use.
-
In Vitro Screening: A broad-based screening approach to identify potential biological targets and activities.
-
Mechanism of Action Studies: Once a biological activity is identified, detailed studies to elucidate the underlying signaling pathways will be crucial.
The following workflow illustrates a potential research path for characterizing the biological activity of a novel natural product like this compound.
Caption: A generalized workflow for the discovery and characterization of a novel natural product.
As a novel chemical entity, this compound represents an unexplored area of natural product chemistry and pharmacology. Further research is essential to unlock its potential and understand its role in biological systems. The scientific and medical communities are encouraged to pursue studies that will shed light on the properties of this intriguing molecule.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, chemical properties, and analytical methodologies for Epimedonin H and its related flavonoids, primarily found in plants of the Epimedium genus. The document details quantitative data on flavonoid content, experimental protocols for extraction and analysis, and the key signaling pathways modulated by these bioactive compounds.
Natural Sources of this compound and Related Flavonoids
The primary natural sources of this compound and a variety of other structurally related prenylflavonoids are plants belonging to the genus Epimedium (family Berberidaceae). Commonly known as Horny Goat Weed or Yin Yang Huo in traditional Chinese medicine, this genus encompasses over 60 species, many of which are utilized for their medicinal properties.
The major bioactive flavonoids isolated from Epimedium species include icariin (B1674258), epimedin A, epimedin B, epimedin C, and icaritin. These compounds are found in various parts of the plant, with the leaves generally containing the highest concentrations compared to the roots and stems. Several species are particularly noted for their rich flavonoid content, including Epimedium brevicornum, Epimedium sagittatum, Epimedium pubescens, and Epimedium koreanum.
Quantitative Data on Flavonoid Content
The concentration of specific flavonoids can vary significantly between different Epimedium species and even within the same species depending on the plant part and geographical location. The following tables summarize the quantitative data for major flavonoids found in various Epimedium species.
Table 1: Icariin Content in Various Epimedium Species and Plant Parts
| Epimedium Species | Plant Part | Icariin Content (% w/w) | Reference |
| E. brevicornum | Leaf | > 0.5% | |
| E. sagittatum | Leaf | > 0.5% | |
| E. davidii | Leaf | Higher than E. sagittatum and E. brevicornum | |
| E. flavum | Leaf | Higher than E. sagittatum and E. brevicornum | |
| E. koreanum | Leaf | Not specified, but present | |
| E. davidii | Root | Lower than leaf | |
| E. davidii | Stem | Lower than leaf and root | |
| E. chlorandrum | Root | Lower than leaf | |
| E. chlorandrum | Stem | Lower than leaf and root |
Table 2: Content of Epimedin A, B, and C in Epimedium koreanum
| Flavonoid | Content in 70% Ethyl Alcohol Extract | Reference |
| Epimedin A | Not specified, but present | |
| Epimedin B | 0.14% | |
| Epimedin C | 0.06% |
Note: Data for this compound is not widely available in the reviewed literature, suggesting it is a less abundant or less studied compound compared to icariin and the epimedins.
Experimental Protocols
Extraction of Flavonoids from Epimedium
A common method for extracting flavonoids from Epimedium is ultrasonic-assisted extraction (UAE).
Protocol for Ultrasonic-Assisted Extraction (UAE)
-
Sample Preparation : Collect and clean fresh plant material (typically leaves). Dry the material using air-drying or freeze-drying and grind it into a fine powder.
-
Extraction Solvent : Prepare a 50% (v/v) ethanol (B145695) solution in water.
-
Extraction Procedure :
-
Weigh a specific amount of the powdered plant material.
-
Add the extraction solvent at a liquid-to-solid ratio of 30 mL/g.
-
Place the mixture in an ultrasonic bath.
-
Perform ultrasonication for 30 minutes at a temperature of 50°C.
-
Repeat the extraction cycle three times for optimal yield.
-
-
Filtration and Concentration :
-
After each extraction cycle, filter the extract to remove solid plant debris.
-
Combine the filtrates from all cycles.
-
Evaporate the solvent from the combined filtrate under vacuum to concentrate the flavonoid extract.
-
Reconstitute the dried residue in a known volume of a suitable solvent (e.g., methanol) for further analysis.
-
Quantification of Flavonoids by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the quantification of flavonoids.
HPLC-UV Protocol
-
Instrumentation : An HPLC system equipped with a UV-Vis Diode Array Detector (DAD) and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient elution using two solvents:
-
Solvent A: Acetonitrile
-
Solvent B: 0.2% (v/v) aqueous formic acid
-
-
Gradient Program :
-
0-5 min: 10-15% A
-
5-10 min: 15% A
-
10-15 min: 15-16% A
-
15-20 min: 16-17% A
-
20-35 min: 17-15% A
-
35-40 min: 15-28% A
-
40-45 min: 28% A
-
45-55 min: 28-60% A
-
Followed by a return to initial conditions to re-equilibrate the column.
-
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 270 nm for icariin.
-
Injection Volume : 10 µL.
-
Quantification : Prepare standard solutions of known concentrations of the target flavonoids (e.g., icariin) to generate a calibration curve by plotting peak area against concentration. Determine the concentration of flavonoids in the plant extract by comparing their peak areas to the calibration curve.
Quantification of Flavonoids by UPLC-MS/MS
For higher sensitivity and selectivity, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is employed.
**UPLC-MS/
A Technical Review of Prenylated Flavonoids from Epimedium Species: A Proxy for the Uncharacterized Epimedonin H
A Note on the Scarcity of Research on Epimedonin H
A comprehensive review of the scientific literature reveals that while the compound This compound , a prenylated 2-phenoxychromone, has been successfully isolated from the aerial parts of Epimedium brevicornum, there is currently no published data on its biological activity, mechanism of action, or potential therapeutic effects. The primary study detailing its discovery focused on the isolation and structural elucidation of several new compounds, including Epimedonins G, H, I, J, and K.[1][2][3]
Given the absence of specific research on this compound, this technical guide will focus on the broader, yet closely related, class of prenylated flavonoids and 2-phenoxychromones isolated from Epimedium species . This review will utilize data from compounds characterized in the same context as this compound, as well as other well-studied flavonoids from this genus, to provide researchers, scientists, and drug development professionals with a relevant and detailed overview of the current state of knowledge in this area.
Cytotoxic Activities of Epimedium Flavonoids
Several novel flavonoids isolated from Epimedium species have demonstrated significant cytotoxic effects against various human cancer cell lines. While data for this compound is unavailable, its structural analog, Epimedonin L, and other co-isolated compounds have been evaluated.
Table 1: Cytotoxicity of Prenylated Flavonoids from Epimedium brevicornu
| Compound | Cell Line | Assay Type | Measurement | Result (μM) | Source |
| Epimedonin L | HL-60 (Leukemia) | Not specified | IC₅₀ | <10 | [1][2][3] |
| A-549 (Lung Cancer) | Not specified | IC₅₀ | <10 | [1][2][3] | |
| MCF-7 (Breast Cancer) | Not specified | IC₅₀ | <10 | [1][2][3] | |
| SW-480 (Colon Cancer) | Not specified | IC₅₀ | <10 | [1][2][3] | |
| Unnamed Flavonoid 1 | HepG2 (Liver Cancer) | MTT Assay | IC₅₀ | 32.8 | [4][5][6] |
| Unnamed Flavonoid 2 | HepG2 (Liver Cancer) | MTT Assay | IC₅₀ | 87.3 | [4][5][6] |
| Unnamed Flavonoid 3 | LLC (Lewis Lung Cancer) | MTT Assay | IC₅₀ | 18.7 | [7] |
| Unnamed Flavonoid 4 | LLC (Lewis Lung Cancer) | MTT Assay | IC₅₀ | 29.2 | [7] |
Key Experimental Protocol: MTT Cytotoxicity Assay
The following protocol is a representative methodology for assessing the cytotoxic activity of compounds like those listed above.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, A549, LLC) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052), and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Epimedonin L) or a vehicle control (e.g., DMSO). The cells are then incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5][7]
Visualization: General Apoptosis Pathway
Many cytotoxic flavonoids induce cell death via apoptosis. The following diagram illustrates a simplified, generalized pathway that such compounds may trigger.
Anti-Inflammatory Activities of Epimedium Extracts
Extracts from Epimedium species, rich in flavonoids, have demonstrated potent anti-inflammatory effects. These activities are often attributed to the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.
Ethanol extracts from Epimedium brevicornu have been shown to attenuate inflammation by decreasing the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages and mouse models.
Key Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages
This protocol describes a common method for evaluating the anti-inflammatory potential of plant extracts by measuring NO production in RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells per well and incubated for 24 hours.
-
Treatment: Cells are pre-treated with various concentrations of the Epimedium extract or a specific flavonoid for 1-2 hours.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS is also maintained.
-
Incubation: The plate is incubated for another 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
100 µL of cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.
-
The plate is incubated at room temperature for 10 minutes.
-
-
Absorbance Reading: The absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
-
Analysis: The percentage inhibition of NO production by the test compound is calculated relative to the LPS-only treated group.
Visualization: NF-κB Signaling Pathway Workflow
The NF-κB pathway is a critical regulator of inflammation and a common target for anti-inflammatory flavonoids.
Conclusion and Future Directions
The genus Epimedium is a rich source of prenylated flavonoids and 2-phenoxychromones with significant therapeutic potential, particularly in oncology and inflammatory diseases. While compounds like Epimedonin L show promise with potent cytotoxic activity, the specific biological profile of the recently isolated this compound remains entirely unexplored.
Future research should prioritize the biological screening of this compound and its related isomers (G, I, J, K) to determine if they possess cytotoxic, anti-inflammatory, neuroprotective, or other pharmacological activities. Elucidating their mechanisms of action and structure-activity relationships will be crucial for guiding the development of novel therapeutics derived from this important class of natural products. The protocols and pathways outlined in this guide provide a foundational framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Prenylated 2-Phenoxychromones and Flavonoids from Epimedium brevicornum and Revised Structures of Epimedonins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Prenylated flavonoids and dihydrophenanthrenes from the leaves of Epimedium brevicornu and their cytotoxicity against HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One new prenylated flavonoid with cytotoxic activity from Epimedium brevicornu maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
Epimedonin H: A Technical Overview of a Novel Phytochemical
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide serves as a comprehensive overview of the current scientific knowledge regarding Epimedonin H, a recently identified natural compound. The information presented herein is based on the available peer-reviewed literature and is intended to inform future research and development efforts.
Introduction
This compound is a prenylated 2-phenoxychromone, a class of flavonoid compounds. It was first isolated and identified in 2018 from an ethanol (B145695) extract of the aerial parts of Epimedium brevicornum, a plant species with a long history of use in traditional medicine.[1][2][3] The structural elucidation of this compound was accomplished through spectroscopic data interpretation.[1][2]
Potential Therapeutic Effects: Current Status
A key aspect of natural product research is the evaluation of their biological activities to determine potential therapeutic applications. In the primary study that identified this compound, all newly isolated compounds were evaluated for their cytotoxic effects against a panel of five human cancer cell lines: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and SW-480 (colon adenocarcinoma).[2]
However, the published results of this study do not indicate any significant cytotoxic activity for this compound. The study highlights that another newly isolated compound, Epimedonin L, exhibited cytotoxic activity with IC50 values of less than 10 μM against four of the tested cell lines (HL-60, A-549, MCF-7, and SW-480).[1][2][3] The absence of reported data for this compound suggests that it did not meet the criteria for noteworthy activity in this initial screening.
At present, there is no other publicly available scientific literature detailing any other potential therapeutic effects of this compound. Further research is required to explore other possible biological activities, such as anti-inflammatory, neuroprotective, or anti-osteoporotic effects, which have been observed with other compounds isolated from the Epimedium genus.
Experimental Protocols
The following section details the methodologies employed in the single study that has, to date, characterized this compound.
Isolation of this compound
The isolation of this compound was achieved from the aerial parts of Epimedium brevicornum. The dried and powdered plant material was extracted with 95% ethanol.[3] The resulting extract underwent a series of chromatographic separations to isolate the individual compounds, including this compound.
Cytotoxicity Assay
The cytotoxic activity of the isolated compounds was assessed using a panel of human cancer cell lines. While specific details of the assay protocol are not fully elaborated in the abstract, such studies typically involve the following steps:
-
Cell Culture: The human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells were treated with various concentrations of the isolated compounds, including this compound.
-
Incubation: The treated cells were incubated for a specified period, typically 48 to 72 hours.
-
Viability Assessment: Cell viability was determined using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or sulforhodamine B (SRB) assay. The absorbance is measured using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
Data Presentation
As of the latest available information, there is no quantitative data on the therapeutic effects of this compound to present. The initial and only screening for cytotoxicity did not yield significant results for this specific compound.
Signaling Pathways and Experimental Workflows
Due to the lack of reported biological activity for this compound, there is currently no information on any signaling pathways it may modulate. The experimental workflow for its initial evaluation is straightforward and depicted below.
Conclusion and Future Directions
This compound is a novel, structurally characterized phytochemical from Epimedium brevicornum. The initial in vitro screening for anticancer activity did not reveal any significant cytotoxic effects. This lack of data underscores the nascent stage of research on this particular compound.
Future research endeavors should focus on:
-
Broader Bioactivity Screening: Evaluating this compound in a wider range of biological assays to explore potential anti-inflammatory, antioxidant, neuroprotective, and other therapeutic effects.
-
Mechanism of Action Studies: Should any significant bioactivity be identified, subsequent studies should aim to elucidate the underlying molecular mechanisms and signaling pathways.
-
In Vivo Studies: If promising in vitro results are obtained, preclinical in vivo studies in relevant animal models would be the next logical step to assess efficacy and safety.
References
An In-depth Technical Guide on the Biosynthesis of Prenylated Flavonol Glycosides in Epimedium Species
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Epimedonin H" is not extensively documented in scientific literature. This guide, therefore, details the biosynthesis of the major, structurally related, and medicinally significant prenylated flavonol glycosides found in Epimedium plants, such as Icariin and Epimedins. The described pathway represents the most likely biosynthetic route for compounds of this class.
Introduction
Epimedium, a genus of herbaceous flowering plants in the family Berberidaceae, is a cornerstone of Traditional Chinese Medicine, valued for its wide array of therapeutic properties. The primary bioactive constituents responsible for these effects are a class of compounds known as prenylated flavonol glycosides. These molecules are characterized by a core flavonol structure, which is modified by the addition of one or more isoprenoid (prenyl) groups and various sugar moieties. Understanding the biosynthetic pathway of these complex natural products is crucial for their targeted production through metabolic engineering and synthetic biology approaches, offering a sustainable alternative to extraction from slow-growing plant sources.
This technical guide provides a comprehensive overview of the biosynthesis of prenylated flavonol glycosides in Epimedium, focusing on the enzymatic reactions, key intermediates, and regulatory mechanisms. It includes quantitative data where available, detailed experimental methodologies, and visual representations of the biochemical pathways and workflows.
The Biosynthetic Pathway: From Phenylalanine to Prenylated Flavonol Glycosides
The biosynthesis of these complex flavonoids is a multi-step process that can be broadly divided into three major stages:
-
General Phenylpropanoid Pathway: The synthesis of the C6-C3 precursor, p-Coumaroyl-CoA, from L-phenylalanine.
-
Flavonoid Core Biosynthesis: The formation of the characteristic C6-C3-C6 flavonoid skeleton.
-
Tailoring Reactions: The late-stage modifications, including prenylation and glycosylation, that lead to the vast diversity of bioactive compounds found in Epimedium.
General Phenylpropanoid Pathway and Flavonoid Core Biosynthesis
The pathway begins with the amino acid L-phenylalanine, which is converted to p-Coumaroyl-CoA through the action of three key enzymes: Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).[1]
p-Coumaroyl-CoA then enters the flavonoid-specific pathway, where it is condensed with three molecules of malonyl-CoA by Chalcone (B49325) synthase (CHS) to form naringenin (B18129) chalcone. Chalcone isomerase (CHI) then catalyzes the cyclization of naringenin chalcone to naringenin, a central flavanone (B1672756) intermediate.[2]
Naringenin is subsequently hydroxylated by Flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. Flavonol synthase (FLS) then introduces a double bond to create the flavonol kaempferol (B1673270), a key precursor for many of the bioactive compounds in Epimedium.[3]
Late-Stage Tailoring: Prenylation and Glycosylation
The unique pharmacological properties of Epimedium flavonoids are largely attributed to the prenylation and glycosylation of the flavonol core.
Prenylation: A prenyltransferase (PT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the flavonoid skeleton, most commonly at the C-8 position.[4] In Epimedium pubescens, a specific prenyltransferase, EpPT8, has been identified and shown to catalyze the C-8 prenylation of kaempferol to produce 8-prenylkaempferol (B1670299) (Icaritin).[4]
Glycosylation: Following prenylation, a series of glycosyltransferases (GTs) sequentially add sugar moieties to the prenylated flavonol aglycone. For instance, in the biosynthesis of Icariin, a rhamnosyl group is first added to the 3-OH position, followed by the addition of a glucosyl group to the 7-OH position. Specific UDP-glycosyltransferases (UGTs) from Epimedium species have been identified that catalyze these reactions.
Key Enzymes and Quantitative Data
The following table summarizes the key enzymes involved in the biosynthesis of prenylated flavonol glycosides in Epimedium and includes available quantitative data.
| Enzyme | Abbreviation | Substrate(s) | Product | Km | Vmax | kcat | Reference(s) |
| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine | trans-Cinnamic acid | - | - | - | [1] |
| Cinnamate-4-hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid | - | - | - | [1] |
| 4-coumarate:CoA ligase | 4CL | p-Coumaric acid, CoA, ATP | p-Coumaroyl-CoA | - | - | - | [1] |
| Chalcone synthase | CHS | p-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin chalcone | - | - | - | [3] |
| Chalcone isomerase | CHI | Naringenin chalcone | Naringenin | - | - | - | [2] |
| Flavanone 3-hydroxylase | F3H | Naringenin | Dihydrokaempferol | - | - | - | [3] |
| Flavonol synthase | FLS | Dihydrokaempferol | Kaempferol | - | - | - | [3] |
| Flavonoid 8-prenyltransferase | EpPT8 | Kaempferol, DMAPP | 8-Prenylkaempferol | - | - | - | [4] |
| Flavonoid 3-O-glycosyltransferase | e.g., Ek3GT1 | 8-Prenylkaempferol, UDP-Rhamnose | 8-Prenylkaempferol 3-O-rhamnoside | - | - | - | |
| Flavonoid 7-O-glycosyltransferase | EpGT60 | 8-Prenylkaempferol, UDP-Glucose | Baohuoside II | 288.6 µM | 0.36 nmol min⁻¹ | 62.99 s⁻¹ | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of the Epimedium flavonoid biosynthesis pathway.
Gene Cloning and Heterologous Expression of Pathway Enzymes
Objective: To isolate the gene encoding a target enzyme (e.g., a prenyltransferase or glycosyltransferase) and express it in a heterologous host for functional characterization.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from young leaves of Epimedium species using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.[4]
-
Gene Amplification: Degenerate primers, designed based on conserved regions of homologous genes from other plant species, are used to amplify a partial cDNA fragment. The full-length cDNA is then obtained using Rapid Amplification of cDNA Ends (RACE) PCR.[4]
-
Vector Construction: The full-length open reading frame (ORF) of the target gene is amplified by PCR and cloned into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast). The construct is verified by DNA sequencing.
-
Heterologous Expression: The expression vector is transformed into a suitable host organism, such as E. coli BL21(DE3) or Saccharomyces cerevisiae. Protein expression is induced under optimized conditions (e.g., IPTG for E. coli or galactose for yeast).[4]
-
Protein Purification: The expressed recombinant protein, often with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin). The purity of the protein is assessed by SDS-PAGE.
In Vitro Enzyme Assays
Objective: To determine the function and kinetic properties of a purified recombinant enzyme.
A. Prenyltransferase Assay:
-
Reaction Mixture: A typical reaction mixture contains 50 mM HEPES buffer (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 100 µM flavonoid substrate (e.g., kaempferol), 200 µM DMAPP, and the purified recombinant prenyltransferase.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time (e.g., 1 hour).
-
Reaction Termination and Product Extraction: The reaction is stopped by the addition of an equal volume of ethyl acetate. The products are extracted into the organic phase.
-
Analysis: The extracted products are analyzed by HPLC and LC-MS to identify and quantify the prenylated flavonoids.
B. Glycosyltransferase Assay:
-
Reaction Mixture: A typical reaction mixture contains 100 mM Tris-HCl buffer (pH 7.5), 2 mM UDP-sugar (e.g., UDP-glucose or UDP-rhamnose), 100 µM flavonoid substrate (e.g., 8-prenylkaempferol), and the purified recombinant glycosyltransferase.[1]
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C.
-
Reaction Termination: The reaction is stopped by the addition of an equal volume of methanol.[1]
-
Analysis: The reaction products are analyzed by HPLC and LC-MS to identify and quantify the flavonoid glycosides.[1]
Quantitative Analysis of Flavonoids by HPLC
Objective: To quantify the concentration of specific flavonoids in plant extracts or enzyme assay mixtures.
Methodology:
-
Sample Preparation: Plant material is ground to a fine powder and extracted with a suitable solvent (e.g., 70% ethanol) using ultrasonication. The extract is filtered before analysis. For enzyme assays, the reaction mixture is stopped and centrifuged.
-
HPLC System: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.
-
Detection: A UV detector set at a wavelength of 270 nm is used to monitor the flavonoids.
-
Quantification: The concentration of each flavonoid is determined by comparing its peak area to a standard curve generated with authentic standards.
Visualizations
Biosynthesis Pathway of a Representative Prenylated Flavonol Glycoside (Icariin)
Caption: Biosynthesis pathway of Icariin, a representative prenylated flavonol glycoside.
Experimental Workflow for Enzyme Characterization
Caption: General workflow for the cloning and functional characterization of biosynthetic enzymes.
Conclusion
The biosynthesis of prenylated flavonol glycosides in Epimedium is a complex and highly regulated process, involving a cascade of enzymatic reactions. This guide has outlined the key steps in this pathway, from central metabolism to the specialized tailoring reactions that produce the medicinally important end products. While significant progress has been made in identifying the core biosynthetic genes, further research is needed to fully elucidate the regulatory networks that control the production of these valuable compounds and to obtain detailed kinetic data for all the enzymes involved. The methodologies and data presented herein provide a solid foundation for researchers aiming to explore and engineer this fascinating pathway for pharmaceutical and biotechnological applications.
References
Technical Guide to the Spectroscopic Analysis of Icariin
A Representative Epimedium Flavonoid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available spectroscopic data for Epimedonin H could not be located. This guide provides a comprehensive analysis of Icariin (B1674258), a structurally related and extensively studied flavonoid from the Epimedium genus, to serve as a representative technical resource.
Introduction
Icariin is a prenylated flavonol glycoside isolated from plants of the Epimedium genus, commonly known as Horny Goat Weed.[1] It is the 8-prenyl derivative of kaempferol (B1673270) 3,7-O-diglucoside.[1] Extracts from these plants have been utilized in traditional Chinese medicine for their purported aphrodisiac and therapeutic effects.[1] Modern research has investigated Icariin for a wide range of pharmacological properties, including anti-osteoporosis, anti-inflammatory, anti-oxidative stress, and anti-tumor activities.[2] This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Icariin, along with detailed experimental protocols and relevant signaling pathways.
Spectroscopic Data
The structural elucidation of Icariin has been accomplished through various spectroscopic techniques. The following tables summarize the key mass spectrometry and nuclear magnetic resonance data.
Mass Spectrometry (MS) Data
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For Icariin, electrospray ionization (ESI) is a commonly employed technique.
| Parameter | Value | Reference |
| Molecular Formula | C₃₃H₄₀O₁₅ | [3][4][5] |
| Molecular Weight | 676.67 g/mol | [4][5] |
| Exact Mass | 676.236721 | [3][6] |
| Ionization Mode | ESI- | [7][8] |
| Precursor Ion [M-H]⁻ | m/z 721.2 | [8] |
| Major Fragment Ions (MS² of m/z 721.2) | m/z 367.1206, 513.179 | [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following data is for Icaritin, the aglycone of Icariin, in Pyridine-d₅.
¹³C NMR Spectroscopic Data for Icaritin (Aglycone of Icariin)
| Carbon Atom | Chemical Shift (δ) in ppm |
| 2 | 159.9 |
| 3 | 135.9 |
| 4 | 177.0 |
| 5 | 158.4 |
| 6 | 99.4 |
| 7 | 163.0 |
| 8 | 107.5 |
| 9 | 156.4 |
| 10 | 107.0 |
| 1' | 123.0 |
| 2', 6' | 131.0 |
| 3', 5' | 114.6 |
| 4' | 162.0 |
| 1'' | 22.0 |
| 2'' | 123.0 |
| 3'' | 131.0 |
| 4'' | 25.9 |
| 5'' | 18.0 |
| OCH₃ | 55.6 |
Data adapted from a study on the enzymatic preparation of Icaritin from Icariin. The original study confirmed the structure using 1H, 13C, DEPT, HMBC, HSQC, and COSY NMR experiments.[9]
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above.
Sample Preparation
For NMR analysis, the isolated compound (e.g., Icaritin) is dissolved in a deuterated solvent, such as Pyridine-d₅.[9] For LC-MS analysis, the sample is typically dissolved in a solvent compatible with the mobile phase, such as methanol (B129727) or a mixture of water and acetonitrile (B52724).
Mass Spectrometry (LC-MS/MS)
-
Instrumentation : An ultra-performance liquid chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS), such as an Agilent 1290-6410, is suitable.[5]
-
Chromatographic Separation : A C18 column (e.g., Shiseido CAPCELL PAK MGⅡ C18, 2.0 mm × 100 mm, 3.0 μm) is used for separation.[5]
-
Mobile Phase : A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is employed.[5]
-
Ionization : Electrospray ionization (ESI) in negative mode is commonly used.[7][8]
-
MS Analysis : Full scan mass spectra are acquired to determine the precursor ion, followed by tandem MS (MS/MS) to obtain fragment ion data for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer, such as a Bruker Avance 600, operating at 600 MHz for ¹H and 150 MHz for ¹³C, is used for detailed structural analysis.[9]
-
Solvent : Pyridine-d₅ is a suitable solvent for dissolving Icaritin.[9]
-
Experiments : A suite of NMR experiments is typically performed for complete structural assignment:
-
1D NMR : ¹H and ¹³C{¹H} spectra are acquired to identify the proton and carbon environments.
-
2D NMR :
-
COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting different parts of the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
-
Signaling Pathways and Biological Activity
Icariin has been shown to modulate several key signaling pathways, which underlies its diverse pharmacological effects.
PI3K-AKT and Nrf-2 Signaling Pathways
Icariin's therapeutic potential in a variety of disorders, including neoplasms, neurodegenerative diseases, and cardiovascular diseases, is often attributed to its influence on the PI3K-AKT and Nrf-2 signaling pathways.[2] These pathways are fundamental to cellular processes such as cell survival, proliferation, and response to oxidative stress.[2]
cAMP Signaling Pathway
In the context of bone health, Icariin has been found to promote the osteogenic effects of Bone Morphogenetic Protein 2 (BMP2) by activating the cAMP signaling pathway.[10] This mechanism is central to its potential application in treating bone fractures and osteoporosis.[10]
Nitric Oxide/Cyclic Guanosine Monophosphate (NO/cGMP) Signaling Pathway
Icariin is also known to be an inhibitor of phosphodiesterase-5 (PDE5).[11] By inhibiting PDE5, Icariin prevents the degradation of cGMP, leading to an accumulation of cGMP in smooth muscle cells. This mechanism, which is part of the NO/cGMP signaling pathway, is believed to be responsible for the effects of Icariin on erectile function.[11]
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of Icariin.
Signaling Pathway of Icariin in Osteogenic Differentiation
Caption: Icariin promotes BMP2-induced osteogenic differentiation via the cAMP pathway.
References
- 1. Icariin - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanisms regulating the pharmacological actions of icariin with special focus on PI3K-AKT and Nrf-2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. massbank.eu [massbank.eu]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Development and validation of UPLC-MS/MS method for icariin and its metabolites in mouse urine [frontiersin.org]
- 6. massbank.eu [massbank.eu]
- 7. researchgate.net [researchgate.net]
- 8. Icariin | C33H40O15 | CID 5318997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Icaritin Preparation from Icariin by a Special Epimedium Flavonoid-Glycosidase from Aspergillus sp.y848 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Icariin Promotes the Osteogenic Action of BMP2 by Activating the cAMP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Extraction of Epimedonin H from Epimedium Species
These application notes provide a detailed protocol for the extraction, purification, and analysis of Epimedonin H from the leaves of Epimedium species. The methodologies are intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Introduction
Epimedium species, also known as Horny Goat Weed or Yin Yang Huo, are a source of various bioactive flavonoids. Among these, prenylflavonoids such as Icariin, Epimedin A, B, and C are well-studied. This compound is another flavonoid constituent of Epimedium with potential pharmacological activities. This document outlines a comprehensive protocol for the extraction and isolation of this compound, based on established methods for flavonoid separation from Epimedium.
Extraction of Total Flavonoids
The initial step involves the extraction of total flavonoids from the dried plant material. Several methods can be employed, with reflux extraction using ethanol (B145695) being a common and effective approach.
Materials and Equipment
-
Dried and powdered leaves of Epimedium species
-
70% (v/v) Ethanol
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Filter paper or vacuum filtration system
-
Rotary evaporator
Experimental Protocol
-
Maceration: Weigh 1 kg of dried, powdered Epimedium leaves and place them into a large round-bottom flask.
-
Solvent Addition: Add 10 liters of 70% ethanol to the flask.
-
Reflux Extraction: Heat the mixture to reflux and maintain for 2 hours.
-
Filtration: After cooling, filter the mixture to separate the extract from the plant residue.
-
Second Extraction: Return the plant residue to the flask and repeat the reflux extraction with another 8 liters of 70% ethanol for 1.5 hours.
-
Pooling of Extracts: Combine the filtrates from both extractions.
-
Concentration: Concentrate the pooled extract under reduced pressure using a rotary evaporator at 60°C to obtain a crude extract.
Table 1: Parameters for Reflux Extraction of Total Flavonoids
| Parameter | Value |
| Plant Material | Dried, powdered Epimedium leaves |
| Solvent | 70% (v/v) Ethanol |
| Solid-to-Liquid Ratio (1st) | 1:10 (w/v) |
| Solid-to-Liquid Ratio (2nd) | 1:8 (w/v) |
| Extraction Time (1st) | 2 hours |
| Extraction Time (2nd) | 1.5 hours |
| Extraction Temperature | Reflux Temperature of 70% Ethanol |
Purification of Total Flavonoids
The crude extract contains various compounds besides flavonoids. A preliminary purification step using macroporous resin chromatography is effective for enriching the flavonoid fraction.
Materials and Equipment
-
Crude Epimedium extract
-
Macroporous resin (e.g., D101)
-
Glass column
-
Deionized water
-
Ethanol (various concentrations)
-
Fraction collector
Experimental Protocol
-
Resin Preparation: Pack a glass column with macroporous resin and equilibrate it by washing with deionized water.
-
Sample Loading: Dissolve the crude extract in a small amount of deionized water and load it onto the column.
-
Washing: Wash the column with 5 bed volumes (BV) of deionized water to remove sugars and other polar impurities.
-
Elution: Elute the flavonoid-enriched fraction with 5 BV of 75% ethanol.
-
Collection and Concentration: Collect the eluate and concentrate it to dryness using a rotary evaporator to obtain the purified total flavonoid extract.
Isolation of this compound
The isolation of the specific compound, this compound, from the total flavonoid extract requires further chromatographic separation, typically using column chromatography over silica (B1680970) gel or polyamide, followed by preparative High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
Purified total flavonoid extract
-
Silica gel or Polyamide for column chromatography
-
Solvents for gradient elution (e.g., chloroform-methanol or ethyl acetate-methanol)
-
Preparative HPLC system with a C18 column
-
Acetonitrile (B52724) and water (HPLC grade)
-
Analytical HPLC-UV or HPLC-MS system for fraction analysis
Experimental Protocol
-
Column Chromatography:
-
Apply the purified total flavonoid extract to a silica gel or polyamide column.
-
Elute the column with a step-wise or linear gradient of increasing polarity (e.g., chloroform (B151607) with increasing percentages of methanol).
-
Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pool fractions containing compounds with similar retention times to that expected for this compound.
-
-
Preparative HPLC:
-
Further purify the pooled fractions using a preparative HPLC system with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water to achieve fine separation.
-
Collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Table 2: Illustrative Parameters for Preparative HPLC
| Parameter | Value |
| Column | Preparative C18 (e.g., 250 x 20 mm, 10 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-50% B over 40 minutes |
| Flow Rate | 10 mL/min |
| Detection | UV at 270 nm |
Analytical Quantification
An analytical HPLC method is required for the quantification of this compound in the extracts and purified fractions.
Materials and Equipment
-
Analytical HPLC system with UV or MS detector
-
Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Acetonitrile and water (HPLC grade) with 0.1% formic acid
-
This compound standard
Experimental Protocol
-
Standard Preparation: Prepare a stock solution of the this compound standard and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the extract or fraction in the mobile phase and filter through a 0.45 µm syringe filter.
-
HPLC Analysis: Inject the standard solutions and sample solutions into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area with the calibration curve.
Table 3: Parameters for Analytical HPLC
| Parameter | Value |
| Column | Analytical C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 270 nm or MS |
Visualizations
Experimental Workflow
Synthesis and Biological Applications of Epimedonin H and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis and potential applications of Epimedonin H, a prenylated 2-phenoxychromone natural product. Detailed experimental protocols, data summaries, and visualizations of relevant biological pathways are presented to facilitate further investigation and drug discovery efforts.
Introduction
This compound is a naturally occurring prenylated flavonoid isolated from Epimedium brevicornum, a plant with a long history of use in traditional medicine. Its unique 2-phenoxychromone core structure, combined with a prenyl functional group, has drawn the attention of medicinal chemists for its potential therapeutic properties. This document outlines a proposed synthetic pathway for this compound and its derivatives, summarizes its potential biological activities based on related compounds, and provides detailed experimental protocols for its synthesis and biological evaluation.
Proposed Synthesis of this compound
Currently, a detailed total synthesis of this compound has not been published. However, based on established synthetic methodologies for chromones, 2-phenoxychromones, and the prenylation of flavonoids, a plausible synthetic route can be proposed. The general strategy involves the synthesis of the 2-phenoxychromone core followed by a regioselective prenylation.
A potential retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
Protocol 1: Synthesis of the 2-Phenoxychromone Core
This protocol describes a general method for the synthesis of a 5,7-dihydroxy-2-phenoxychromone scaffold, a key intermediate for this compound.
Materials:
-
Phloroglucinol
-
Substituted Phenol (e.g., 4-hydroxybenzoic acid derivative)
-
Polyphosphoric acid (PPA)
-
Diphenyl ether
-
Appropriate solvents (e.g., anhydrous toluene, DMF)
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
Acylation of Phloroglucinol: React phloroglucinol with a suitable acylating agent (e.g., a substituted benzoic acid) in the presence of a condensing agent like polyphosphoric acid at an elevated temperature to form a 2,4,6-trihydroxyacetophenone derivative.
-
Chromone (B188151) Formation: The resulting acetophenone (B1666503) derivative is then cyclized to form the chromone ring. This can be achieved by heating with a suitable reagent like dimethylformamide-dimethylacetal (DMF-DMA) or by an intramolecular Claisen condensation.
-
Phenoxy Ether Linkage: The 2-hydroxychromone intermediate is then coupled with a substituted phenol using a nucleophilic aromatic substitution reaction, often catalyzed by a copper salt (Ullmann condensation) or a palladium catalyst in a suitable solvent like diphenyl ether at high temperature.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the 5,7-dihydroxy-2-phenoxychromone core.
Protocol 2: Regioselective Prenylation
This protocol outlines a method for the introduction of a prenyl group onto the chromone scaffold.
Materials:
-
5,7-dihydroxy-2-phenoxychromone core
-
Prenyl bromide (3,3-dimethylallyl bromide)
-
Lewis acid catalyst (e.g., BF₃·OEt₂) or a base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., dioxane, acetone)
Procedure:
-
Reaction Setup: Dissolve the 2-phenoxychromone core in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add the prenylating agent (prenyl bromide) and the catalyst (either a Lewis acid or a base). The choice of catalyst can influence the regioselectivity of the prenylation.
-
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water or a mild acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to isolate the desired prenylated product, this compound.
Biological Activity and Potential Applications
While specific quantitative biological data for this compound is limited in the public domain, the broader class of prenylated flavonoids from Epimedium species exhibits a range of promising biological activities.[1][2] These activities suggest potential applications for this compound and its derivatives in drug development.
Data Summary
The following table summarizes the reported biological activities of structurally related prenylated flavonoids and Epimedium extracts. This data can serve as a guide for planning future studies on this compound.
| Compound/Extract | Biological Activity | Assay System | Reported IC₅₀/EC₅₀ | Reference |
| Epimedium brevicornum Extract | Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Inhibition of NO production at 25-200 µg/mL | [3][4] |
| Icariin (from Epimedium) | Neuroprotective | Aβ-induced toxicity model | - | [5] |
| Xanthohumol (prenylated chalcone) | Anticancer | Human cancer cell lines (e.g., breast, colon) | Varies by cell line (µM range) | [6] |
| 8-Prenylnaringenin | Estrogenic | Estrogen receptor binding assay | - | [6] |
Note: This table is intended to be illustrative. Specific values should be consulted from the primary literature.
Signaling Pathways
Prenylated flavonoids are known to modulate various cellular signaling pathways, which underlies their diverse biological effects.[1][7] Based on studies of similar compounds, this compound may potentially influence pathways involved in inflammation, cell proliferation, and neuroprotection.
A generalized workflow for investigating the effect of this compound on a signaling pathway is presented below:
Caption: Experimental workflow to study signaling pathway modulation.
One of the key pathways that other prenylated flavonoids have been shown to modulate is the MAPK/ERK pathway , which is crucial in regulating cell proliferation and survival.
Caption: Potential modulation of the MAPK/ERK pathway by this compound.
Conclusion
This compound represents an intriguing natural product with potential for further development as a therapeutic agent. The proposed synthetic route provides a framework for its chemical synthesis and the generation of novel derivatives. Future research should focus on the total synthesis of this compound to confirm its structure and provide material for extensive biological evaluation. Investigating its specific effects on cancer cell lines, inflammatory pathways, and neurological models will be crucial in elucidating its therapeutic potential and mechanism of action. The application notes and protocols provided herein are intended to serve as a valuable resource for researchers embarking on the study of this promising molecule.
References
- 1. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antiinflammatory effects of Epimedium brevicornum water extract on lipopolysaccharide-activated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of Epimedium brevicornu Maxim Ethanol Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HOPS: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chiral HPLC Separation of Epimedonin H Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epimedonin H, a flavonoid, possesses chiral centers, leading to the existence of enantiomeric pairs. Enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.[1][2][3] Therefore, the ability to separate and quantify these enantiomers is crucial in drug discovery and development to ensure safety and efficacy.[4][5][6] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the enantioselective analysis of chiral compounds, including flavonoids.[7][8][9][10]
This document provides a detailed, generalized protocol for the development of a chiral HPLC method for the separation of this compound enantiomers. The principles and methodologies described are based on established strategies for the chiral separation of flavonoids and other chiral molecules.[11][12][13][14]
Data Presentation
A successful chiral HPLC separation will yield distinct peaks for each enantiomer. The quality of the separation is assessed by several parameters, which should be systematically recorded and evaluated during method development. The following table illustrates hypothetical data from a successful separation of this compound enantiomers.
| Parameter | Enantiomer 1 | Enantiomer 2 | Acceptance Criteria |
| Retention Time (t_R) | 12.5 min | 15.8 min | Consistent retention times with <2% RSD |
| Peak Area | 450,000 | 455,000 | Consistent peak areas for a racemic mixture |
| Tailing Factor (T) | 1.1 | 1.2 | T ≤ 1.5 |
| Resolution (R_s) | - | > 1.5 | R_s > 1.5 for baseline separation |
| Selectivity (α) | - | 1.26 | α > 1.1 |
| Enantiomeric Excess (% ee) | Not Applicable | Not Applicable | To be determined for non-racemic samples |
Experimental Protocol: Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a robust chiral HPLC method for the separation of this compound enantiomers. The process involves screening various chiral stationary phases and mobile phase conditions to achieve optimal separation.
1. Materials and Equipment
-
HPLC system with a UV detector or Mass Spectrometer (MS)
-
Chiral HPLC columns (e.g., polysaccharide-based: Chiralcel® OD-H, Chiralpak® AD-H; macrocyclic glycopeptide-based: CHIROBIOTIC™ V)
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)
-
Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA)
-
Racemic this compound standard
-
Sample vials and filters
2. Sample Preparation
-
Prepare a stock solution of racemic this compound in a suitable solvent (e.g., Methanol or a mixture of mobile phase components) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL.
-
Filter the working standard solution through a 0.45 µm syringe filter before injection.
3. Chiral Stationary Phase (CSP) Screening The selection of an appropriate CSP is the most critical step in chiral method development.[11] A screening of different types of CSPs under various mobile phase conditions is recommended.
-
Initial Screening Conditions:
-
Columns:
-
Chiralcel® OD-H (Cellulose-based)
-
Chiralpak® AD-H (Amylose-based)
-
CHIROBIOTIC™ V (Vancomycin-based)
-
-
Mobile Phases (Isocratic):
-
Normal Phase: n-Hexane/IPA (90:10, v/v)
-
Reversed Phase: ACN/Water with 0.1% TFA (60:40, v/v)
-
Polar Organic Mode: MeOH with 0.1% TFA/DEA (for ionizable compounds)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength for this compound (e.g., 270 nm)
-
Injection Volume: 10 µL
-
4. Method Optimization Once a CSP and mobile phase system show partial or complete separation, further optimization is required to improve resolution, peak shape, and analysis time.
-
Mobile Phase Composition:
-
Vary the ratio of the strong and weak solvents (e.g., for normal phase, adjust the percentage of alcohol modifier).
-
Evaluate different alcohol modifiers (e.g., IPA vs. EtOH) in normal phase.
-
For reversed phase, assess the effect of different organic modifiers (e.g., ACN vs. MeOH).
-
-
Additives:
-
For acidic compounds, adding a small amount of an acidic modifier like TFA (0.1%) can improve peak shape.
-
For basic compounds, adding a basic modifier like DEA (0.1%) can be beneficial.[11]
-
-
Flow Rate:
-
Adjust the flow rate to balance analysis time and separation efficiency. Lower flow rates can sometimes improve resolution.
-
-
Column Temperature:
-
Varying the column temperature can affect retention times and selectivity. Analyze at different temperatures (e.g., 20°C, 25°C, 30°C).
-
5. System Suitability Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
-
Inject the racemic standard six times.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for retention times and peak areas.
-
Verify that the resolution (Rs) between the enantiomeric peaks is greater than 1.5 for baseline separation.
-
Ensure the tailing factor for each peak is within the acceptable range (typically ≤ 1.5).
Visualizations
References
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]
- 4. Chiral Flavonoids as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sfera.unife.it [sfera.unife.it]
- 7. Methods of analysis and separation of chiral flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral and achiral analysis of chiral flavonoids with liquid and supercritical fluid chromatography – A review [ouci.dntb.gov.ua]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 13. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 14. hplc.today [hplc.today]
Application Notes & Protocols for the Quantification of Epimedonin H in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epimedonin H is a flavonoid glycoside found in plants of the Epimedium genus, which have a long history of use in traditional medicine. As research into the therapeutic potential of individual phytochemicals grows, robust and reliable analytical methods for their quantification are crucial for quality control, pharmacokinetic studies, and formulation development. These application notes provide a detailed overview of analytical methodologies, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the quantification of this compound in plant extracts. While specific validated methods for this compound are not widely published, the protocols outlined below are based on established methods for its isomers (Epimedin A, B, and C) and other flavonoids within the Epimedium genus.[1][2][3][4] These methods can be adapted and validated for the specific quantification of this compound.
Analytical Methodologies
The two primary recommended techniques for the quantification of this compound are HPLC-DAD and UPLC-MS/MS.
-
HPLC-DAD: This method offers good selectivity and sensitivity for flavonoids.[2][3] It is a cost-effective and widely available technique suitable for routine quality control of raw materials and extracts.
-
UPLC-MS/MS: This technique provides superior sensitivity and selectivity, making it the gold standard for bioanalytical studies (e.g., pharmacokinetics) where low concentrations of the analyte are expected.[1][5] The use of Multiple Reaction Monitoring (MRM) allows for precise quantification even in complex matrices.[6]
Experimental Protocols
Sample Preparation: Extraction from Plant Material
A critical step in the analysis of phytochemicals is the efficient extraction of the target analyte from the plant matrix.
Protocol:
-
Drying: Dry the aerial parts of the Epimedium plant material in the shade or a well-ventilated oven at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grinding: Pulverize the dried plant material into a homogenous powder (e.g., 40-60 mesh) using a laboratory mill.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material.
-
Transfer the powder to a flask and add 50 mL of 70% methanol (B129727) (v/v) or 70% ethanol (B145695) (v/v).
-
Perform extraction using one of the following methods:
-
Ultrasonic Extraction: Sonicate the mixture for 30-60 minutes at room temperature.
-
Reflux Extraction: Heat the mixture under reflux for 2 hours.
-
-
Allow the extract to cool to room temperature.
-
-
Filtration and Dilution:
-
Filter the extract through a 0.45 µm membrane filter.
-
If necessary, dilute the filtrate with the extraction solvent to an appropriate concentration for analysis.
-
HPLC-DAD Quantification Protocol
This protocol is adapted from established methods for flavonoids in Epimedium species.[2][4]
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 10-20% B10-30 min: 20-40% B30-40 min: 40-60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
Method Validation Parameters:
The following parameters should be assessed to ensure the method is suitable for its intended purpose.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Precision (%RSD) | Intra-day: < 2%, Inter-day: < 3% |
| Accuracy (% Recovery) | 95 - 105% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
UPLC-MS/MS Quantification Protocol
This protocol is based on a validated method for the simultaneous determination of twelve bioactive compounds in Epimedium.[1][5]
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-optimized gradient should be developed to ensure separation from isomers. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 2 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M-H]⁻ for this compound |
| Product Ion (Q3) | Specific fragment ions for this compound |
| Collision Energy | To be optimized for this compound |
Method Validation Summary (Based on a similar multi-component method[1][5]):
| Parameter | Reported Values for Similar Compounds |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 10.9% |
| Accuracy (%RE) | -5.6% to 13.0% |
| Recovery (%) | 60.66% to 99.77% |
| Matrix Effect (%) | 93.08% to 119.84% |
| Stability (%RSD) | < 11.7% |
Data Presentation
The quantitative data obtained from method validation studies should be summarized in clear and concise tables for easy comparison and assessment of the method's performance.
Table 1: HPLC-DAD Method Validation Data (Hypothetical for this compound)
| Parameter | Result |
| Linear Range (µg/mL) | 1 - 100 |
| Regression Equation | y = 12345x + 678 |
| Correlation Coefficient (r²) | 0.9995 |
| Precision (RSD, %) | |
| - Intra-day | 1.25 |
| - Inter-day | 2.10 |
| Accuracy (Recovery, %) | 98.5 - 102.3 |
| LOD (µg/mL) | 0.15 |
| LOQ (µg/mL) | 0.50 |
Table 2: UPLC-MS/MS Method Validation Data (Hypothetical for this compound)
| Parameter | Result |
| Linear Range (ng/mL) | 0.5 - 500 |
| Correlation Coefficient (r²) | 0.998 |
| Precision (RSD, %) | |
| - Intra-day | 4.5 |
| - Inter-day | 6.8 |
| Accuracy (RE, %) | -3.2 to 5.5 |
| Recovery (%) | 85.2 |
| Matrix Effect (%) | 95.7 |
| LOD (ng/mL) | 0.08 |
| LOQ (ng/mL) | 0.25 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Logical Relationship of Analytical Techniques
Caption: Comparison of analytical methods for this compound.
References
- 1. Development and Validation of a HPLC-MS/MS Method for Simultaneous Determination of Twelve Bioactive Compounds in Epimedium: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Determination by HPLC-DAD of Icariin, Epimedin A, Epimedin B, and Epimedin C in Epimedium (Berberidaceae) Species Growing in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC-DAD Fingerprints Combined With Multivariate Analysis of Epimedii Folium From Major Producing Areas in Eastern Asia: Effect of Geographical Origin and Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Note: A Proposed HPLC Method for the Analysis of Epimedonin H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epimedonin H is a flavonoid glycoside found in plants of the Epimedium genus, which have a long history of use in traditional medicine. As interest in the therapeutic potential of individual phytochemicals grows, robust analytical methods for their identification and quantification are crucial for quality control, pharmacokinetic studies, and drug development. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is based on established methods for the analysis of structurally related flavonoid glycosides and provides a strong foundation for method development and validation.
Experimental Protocol
This protocol outlines the steps for the analysis of this compound in a plant matrix.
Apparatus and Software
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Chromatography data acquisition and processing software
Chemicals and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, purified by a system such as Milli-Q)
-
Formic acid (or Phosphoric acid, analytical grade)
-
This compound reference standard (purity >98%)
Standard Solution Preparation
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.
Sample Preparation
-
Extraction: Accurately weigh about 1.0 g of the powdered plant material and place it in a conical flask. Add 25 mL of methanol and sonicate for 30 minutes.[1]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]
Chromatographic Conditions
The following are proposed starting conditions for the HPLC analysis of this compound, based on typical methods for flavonoid glycosides.[2] Optimization may be required.
| Parameter | Proposed Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Initially, monitor at 270 nm. It is highly recommended to determine the UV absorption maximum of this compound using a PDA detector and adjust the wavelength accordingly for optimal sensitivity. Flavonoids typically have strong absorbance between 250 nm and 370 nm. |
Data Presentation
The following table summarizes the key validation parameters that should be determined during method validation according to ICH guidelines.[3][4][5][6]
| Parameter | Acceptance Criteria (Typical) | Result for this compound |
| Retention Time (min) | Consistent under defined conditions | To be determined |
| Linearity (r²) | ≥ 0.999 | To be determined |
| Range (µg/mL) | To be defined based on linearity studies | To be determined |
| Limit of Detection (LOD) (µg/mL) | Signal-to-noise ratio of 3:1 | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-noise ratio of 10:1 | To be determined |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 2% | To be determined |
| Accuracy (% Recovery) | 98.0% - 102.0% | To be determined |
| Specificity | The peak for this compound should be pure and well-resolved from other components in the matrix. | To be determined |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | To be determined |
Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. actascientific.com [actascientific.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. altabrisagroup.com [altabrisagroup.com]
Application Notes and Protocols for Determining the Bioactivity of Epimedonin H
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to a panel of in vitro assays designed to elucidate the potential bioactivities of Epimedonin H, a flavonoid of interest for its therapeutic potential. The following protocols are foundational for screening and characterizing its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.
Antioxidant Activity Assays
Antioxidant capacity is a hallmark of many flavonoids. These assays will quantify the ability of this compound to scavenge free radicals, which are implicated in numerous disease pathologies.
Data Presentation: Antioxidant Activity of this compound
| Assay | Test Concentration (µg/mL) | % Radical Scavenging Activity | IC50 (µg/mL) | Trolox Equivalent (µM TE/mg) |
| DPPH | 10 | |||
| 50 | ||||
| 100 | ||||
| 250 | ||||
| ABTS | 10 | |||
| 50 | ||||
| 100 | ||||
| 250 |
Experimental Protocols:
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [1][2][3]
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagents:
-
This compound stock solution (in DMSO or ethanol)
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [1][2]
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
-
Reagents:
-
This compound stock solution
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Trolox (positive control)
-
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound and the positive control.
-
In a 96-well plate, add 20 µL of each dilution to respective wells.
-
Add 180 µL of the diluted ABTS radical solution to all wells.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.
-
Antioxidant Assay Workflow
Anti-inflammatory Activity Assays
Chronic inflammation is a key factor in many diseases. These assays will determine if this compound can modulate inflammatory pathways.
Data Presentation: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Test Concentration (µg/mL) | % Inhibition of NO Production | % Inhibition of PGE2 Production | % Inhibition of TNF-α | % Inhibition of IL-6 |
| LPS-stimulated Macrophages | RAW 264.7 | 10 | ||||
| 50 | ||||||
| 100 | ||||||
| COX Inhibition | 10 | |||||
| 50 | ||||||
| 100 |
Experimental Protocols:
a) Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages [4]
This assay assesses the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Line: RAW 264.7 murine macrophages
-
Reagents:
-
This compound stock solution
-
LPS (from E. coli)
-
DMEM medium with 10% FBS
-
Griess Reagent (for NO measurement)
-
Dexamethasone (B1670325) (positive control)
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) using a sodium nitrite standard curve.
-
Calculate the percentage inhibition of NO production.
-
b) Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) [4]
This protocol measures the effect of this compound on the secretion of key pro-inflammatory cytokines.
-
Procedure:
-
Follow the same cell culture and treatment protocol as for the NO inhibition assay.
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production.
-
Inflammatory Signaling Pathway
Anticancer Activity Assays
These assays will evaluate the potential of this compound to inhibit the proliferation of cancer cells and induce cell death.
Data Presentation: Anticancer Activity of this compound
| Assay | Cell Line | Test Concentration (µg/mL) | % Cell Viability | % Apoptosis | % Cells in G2/M Phase |
| MTT Assay | MCF-7 (Breast) | 10 | |||
| 50 | |||||
| 100 | |||||
| A549 (Lung) | 10 | ||||
| 50 | |||||
| 100 | |||||
| Cell Cycle Analysis | MCF-7 | 50 | |||
| Apoptosis Assay | MCF-7 | 50 |
Experimental Protocols:
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability [5][6][7]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Lines: A panel of cancer cell lines (e.g., MCF-7, A549, HepG2) and a non-cancerous cell line (e.g., HEK293) for selectivity.
-
Reagents:
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Doxorubicin (B1662922) (positive control)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of this compound or doxorubicin for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
b) Cell Cycle Analysis by Flow Cytometry [8][9]
This assay determines the effect of this compound on the progression of the cell cycle.
-
Procedure:
-
Treat cancer cells with an effective concentration of this compound (e.g., the IC50 value from the MTT assay) for 24 hours.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells and resuspend them in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Neuroprotective Activity Assays
These assays will investigate the potential of this compound to protect neuronal cells from damage.
Data Presentation: Neuroprotective Activity of this compound
| Assay | Cell Line | Toxin | Test Concentration (µg/mL) | % Cell Viability |
| Neuroprotection Assay | SH-SY5Y | H2O2 (100 µM) | 1 | |
| 10 | ||||
| 50 | ||||
| PC12 | 6-OHDA (50 µM) | 1 | ||
| 10 | ||||
| 50 |
Experimental Protocol:
a) Hydrogen Peroxide (H2O2)-Induced Oxidative Stress Model [10]
This assay evaluates the ability of this compound to protect neuronal cells from oxidative damage.
-
Cell Line: SH-SY5Y human neuroblastoma cells
-
Reagents:
-
This compound stock solution
-
Hydrogen peroxide (H2O2)
-
DMEM/F12 medium with 10% FBS
-
MTT solution
-
N-acetylcysteine (NAC) (positive control)
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or NAC for 2 hours.
-
Induce oxidative stress by adding H2O2 (e.g., 100 µM) to the wells and incubate for 24 hours.
-
Assess cell viability using the MTT assay as described previously.
-
Calculate the percentage of cell viability relative to the H2O2-treated control.
-
Neuroprotection Assay Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Activity of Epimedium brevicornu Maxim Ethanol Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Epimedonin H
To the Researcher:
This document is intended to provide a comprehensive overview of the application of Epimedonin H in cell-based assays. However, a thorough search of publicly available scientific literature and databases has revealed a significant lack of specific experimental data on this compound. While information exists for other related flavonoids and compounds from the Epimedium genus, detailed protocols and mechanistic studies directly involving this compound are not currently available.
Therefore, this document will provide a foundational framework based on common cell-based assay methodologies that are broadly applicable to the study of novel compounds like this compound. The protocols and signaling pathways described below are general templates that would require significant optimization and validation for specific use with this compound.
Introduction to this compound
This compound is a flavonoid compound, and like many flavonoids, it is hypothesized to possess various biological activities that could be of interest in drug discovery and development. Potential areas of investigation for this compound include its cytotoxic, anti-proliferative, and pro-apoptotic effects on cancer cell lines. Further research may also explore its role in modulating key cellular signaling pathways.
General Cell-Based Assay Protocols
The following are generalized protocols for common cell-based assays that can be adapted to investigate the biological activities of this compound. It is crucial to determine the optimal cell type, compound concentration range, and incubation times through preliminary experiments.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA). Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Potential Signaling Pathways for Investigation
Based on the known activities of other flavonoids, the following signaling pathways are potential targets for this compound and could be investigated using techniques like Western blotting.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its dysregulation is common in cancer.
Application Notes: Epimedonin H as a Standard for Phytochemical Analysis
Introduction
Epimedonin H is a prenylflavonoid isolated from plants of the Epimedium genus, commonly known as Horny Goat Weed. Species of Epimedium have a long history of use in traditional medicine for various purposes, including the improvement of bone health and treatment of cardiovascular diseases.[1] The phytochemical profile of Epimedium is rich in flavonoids, with prenylflavonoids being a significant class of bioactive compounds.[2] As research into the specific therapeutic effects of individual flavonoids intensifies, the need for pure analytical standards like this compound becomes critical for accurate identification, quantification, and quality control of raw materials and finished products.
These application notes provide a comprehensive overview of proposed methodologies for the use of this compound as a reference standard in phytochemical analysis. The protocols detailed below are based on established methods for the analysis of structurally related prenylflavonoids from Epimedium species and serve as a robust starting point for method development and validation.
Physicochemical Properties and Handling
Proper handling and storage of the this compound standard are crucial for maintaining its integrity and ensuring accurate analytical results.
Table 1: Physicochemical Properties and Recommended Storage for this compound Standard
| Parameter | Recommendation |
| Appearance | Yellow amorphous powder |
| Molecular Formula | C40H50O21[3] |
| Molecular Weight | 866.8 g/mol (based on C40H50O21)[3] |
| Solubility | Soluble in Methanol (B129727), Ethanol; Sparingly soluble in water |
| Storage | Store in a well-sealed, light-resistant container at -20°C for long-term storage. For short-term use, store at 2-8°C. |
| Handling | Handle in a well-ventilated area. Avoid inhalation of dust. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. |
Extraction Protocol for this compound from Plant Material
This protocol outlines a general procedure for the extraction of prenylflavonoids, including this compound, from Epimedium plant material. Optimization may be required depending on the specific plant part and species.
Experimental Protocol: Ultrasonic-Assisted Extraction
-
Sample Preparation: Air-dry the aerial parts of the Epimedium plant and grind into a fine powder (40-60 mesh).
-
Extraction Solvent: Prepare a 60% ethanol-water solution (v/v).[4]
-
Extraction Procedure:
-
Weigh 10 g of the powdered plant material and place it into a conical flask.
-
Add the extraction solvent at a solid-to-liquid ratio of 1:25 (w/v).[4]
-
Place the flask in an ultrasonic bath and extract for 25-30 minutes at room temperature.[4]
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates.
-
-
Concentration: Concentrate the combined extract using a rotary evaporator under reduced pressure at a temperature of 55-60°C to remove the ethanol.[1]
-
Purification (Optional): The crude extract can be further purified using column chromatography over macroporous resin (e.g., AB-8) or silica (B1680970) gel to enrich the prenylflavonoid fraction.[4]
High-Performance Liquid Chromatography (HPLC-UV) Method
This proposed HPLC method is suitable for the quantification of this compound in extracts. The method is adapted from established procedures for icariin (B1674258) and other flavonoids in Epimedium.[5]
Experimental Protocol: HPLC-UV Analysis
-
Standard Preparation: Accurately weigh about 1 mg of this compound reference standard and dissolve in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standard solutions by serial dilution with methanol to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the dried plant extract in methanol to a final concentration of approximately 1-5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions: The following conditions are recommended as a starting point for method development.
Table 2: Proposed HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV/DAD detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile[5] |
| Gradient Elution | A time-based gradient from 10-50% B over 30 minutes may be a suitable starting point. |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30°C |
| Detection | Diode-Array Detector (DAD) at 270 nm |
| Injection Volume | 10 µL |
-
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[7][8]
UPLC-QTOF-MS/MS Method for Identification
For more sensitive and specific identification, especially in complex matrices, an Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) method is recommended. This allows for accurate mass measurement and fragmentation analysis.
Experimental Protocol: UPLC-MS/MS Analysis
-
Sample and Standard Preparation: Prepare samples and standards as described in the HPLC protocol (Section 4.1), but at lower concentrations suitable for MS detection (e.g., 0.1-1000 ng/mL).
-
Chromatographic and MS Conditions: The following conditions are based on methods used for similar compounds and should be optimized.[9][10]
Table 3: Proposed UPLC-QTOF-MS/MS Conditions
| Parameter | Condition |
| Instrument | UPLC system coupled to a QTOF mass spectrometer with an ESI source. |
| Column | C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid and 5mM Ammonium Formate in WaterB: Methanol[10] |
| Gradient Elution | A rapid gradient (e.g., 5-95% B over 10 minutes) is recommended. |
| Flow Rate | 0.3 mL/min[11] |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative modes should be tested.[9] |
| MS Parameters | Capillary Voltage: 3.0 kVSource Temp: 120°CDesolvation Temp: 350°CCollision Energy: Ramped (e.g., 20-40 eV) for MS/MS fragmentation |
| Acquisition Mode | Full scan (m/z 100-1200) for identification; MS/MS for structural confirmation. |
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC is a powerful tool for fingerprinting analysis, allowing for the simultaneous analysis of multiple samples for quality control and authentication purposes.[12][13]
Experimental Protocol: HPTLC Fingerprinting
-
Standard and Sample Application:
-
Prepare methanolic solutions of the this compound standard (e.g., 0.1 mg/mL) and plant extracts (e.g., 10 mg/mL).
-
Apply samples and standard as 8 mm bands on an HPTLC silica gel 60 F254 plate using an automated applicator.
-
-
Chromatographic Development:
-
Develop the plate in a twin-trough chamber pre-saturated with the mobile phase. A potential mobile phase for flavonoids is Toluene:Ethyl Acetate:Formic Acid (6:4:0.3, v/v/v).[14]
-
Allow the solvent front to migrate approximately 8 cm.
-
-
Derivatization and Detection:
-
Dry the plate thoroughly.
-
Visualize under UV light at 254 nm and 366 nm.
-
Derivatize the plate by spraying with a suitable reagent, such as 10% methanolic sulphuric acid, followed by heating to visualize the spots under white light.[14]
-
Document the chromatograms using a TLC scanner or photo-documentation system.
-
-
Analysis: Compare the Rf values and color of the bands in the sample chromatograms with those of the this compound standard.
Table 4: Proposed HPTLC Method Parameters
| Parameter | Condition |
| Stationary Phase | HPTLC plates, silica gel 60 F254, 20 x 10 cm |
| Sample Application | Automated band-wise application, 8 mm band width |
| Mobile Phase | Toluene : Ethyl Acetate : Formic Acid (6:4:0.3, v/v/v)[14] |
| Chamber Saturation | 20 minutes with filter paper |
| Development Distance | 8 cm |
| Detection | Before Derivatization: UV 254 nm, 366 nmAfter Derivatization: White light |
| Derivatization | 10% Methanolic H2SO4 reagent, followed by heating at 110°C for 5 min.[14] |
Application in Biological Systems: Relevant Signaling Pathways
Flavonoids from Epimedium are widely reported to have beneficial effects on bone health, which are mediated through various signaling pathways. While the specific effects of this compound are not yet fully elucidated, it likely interacts with pathways known to be modulated by other Epimedium flavonoids, such as the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways, which are crucial for osteoblast differentiation and bone formation.[5][15]
TGF-β/BMP Signaling Pathway in Osteogenesis
The TGF-β superfamily, including TGF-βs and BMPs, plays a pivotal role in skeletal development and homeostasis.[16][17] These ligands bind to type II serine/threonine kinase receptors, which then recruit and phosphorylate type I receptors. This activation triggers the phosphorylation of intracellular mediators known as SMADs. Specifically, TGF-β signaling typically proceeds through SMAD2/3, while BMP signaling utilizes SMAD1/5/8. These activated SMADs form a complex with the common mediator SMAD4, translocate to the nucleus, and act as transcription factors to regulate the expression of osteogenic genes like Runx2, leading to osteoblast differentiation and bone formation.[17]
Conclusion
This compound serves as an essential analytical standard for the robust quality control and phytochemical analysis of Epimedium-based products. The HPLC, UPLC-MS/MS, and HPTLC methods proposed herein provide a solid foundation for researchers and drug development professionals to accurately identify and quantify this compound. Further research into the specific interactions of this compound with key biological signaling pathways, such as the TGF-β/BMP cascade, will be crucial in elucidating its therapeutic potential. The protocols and data presented in these application notes are intended to guide the development of validated, reliable analytical methods for this important prenylflavonoid.
References
- 1. Effect of drying processes on prenylflavonoid content and antioxidant activity of Epimedium koreanum Nakai - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenylflavonoids isolated from Epimedii Herba show inhibition activity against advanced glycation end-products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cjnmcpu.com [cjnmcpu.com]
- 4. mdpi.com [mdpi.com]
- 5. Page not found | Medicine [medicine.tulane.edu]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UPLC-MS/MS method for simultaneously determining nucleosides and methyl-nucleosides in liver mRNA of Epimedin C-induced liver injury mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Development and Validation of a HPLC-MS/MS Method for Simultaneous Determination of Twelve Bioactive Compounds in Epimedium: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPTLC fingerprinting: Significance and symbolism [wisdomlib.org]
- 13. High performance thin layer chromatography fingerprinting, phytochemical and physico-chemical studies of anti-diabetic herbal extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijper.org [ijper.org]
- 15. mdpi.com [mdpi.com]
- 16. Epicardial TGFβ and BMP Signaling in Cardiac Regeneration: What Lesson Can We Learn from the Developing Heart? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Testing Inhibitory Effects on Advanced Glycation End-Products (AGEs)
Introduction
Advanced Glycation End-products (AGEs) are a diverse group of molecules formed through a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids.[1] This process, known as the Maillard reaction, occurs naturally in the body but is accelerated under conditions of hyperglycemia and oxidative stress, such as in diabetes mellitus.[2] The accumulation of AGEs has been implicated in the pathogenesis of various chronic diseases, including diabetic complications (nephropathy, retinopathy, neuropathy), atherosclerosis, and neurodegenerative disorders like Alzheimer's disease.[1][3]
AGEs exert their detrimental effects through two primary mechanisms: (1) by cross-linking with proteins like collagen, altering their structure and function, and (2) by binding to the Receptor for Advanced Glycation End-products (RAGE), which triggers a cascade of intracellular signaling pathways leading to inflammation, oxidative stress, and cellular damage.[3][4] Consequently, the identification and development of compounds that can inhibit AGE formation or block the AGE-RAGE axis are of significant therapeutic interest.[1][5]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to screen and evaluate potential inhibitors of AGE formation using established in vitro methodologies.
Part 1: In Vitro Screening of AGE Inhibitors
A common and effective method for the initial screening of potential AGE inhibitors involves an in vitro model that mimics the glycation process. The most widely used system employs bovine serum albumin (BSA) as the model protein and a reducing sugar (glucose, fructose, or methylglyoxal) as the glycating agent. The formation of fluorescent AGEs is then measured spectrophotometrically.
Experimental Workflow for In Vitro Screening
Caption: General workflow for screening potential AGE inhibitors in vitro.
Protocol 1: Fluorescence-Based BSA-Glycation Assay
This protocol details a method to assess the inhibitory effect of a test compound on the formation of fluorescent AGEs using BSA and glucose.
1. Materials and Reagents:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
D-Glucose
-
Test Compounds (dissolved in an appropriate solvent)
-
Aminoguanidine (B1677879) Hydrochloride (Positive Control)
-
Phosphate Buffered Saline (PBS), 0.2 M, pH 7.4
-
Sodium Azide (B81097) (NaN3)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
2. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 20 mg/mL BSA solution in 0.2 M PBS.
-
Prepare an 80 mmol/L D-Glucose solution in 0.2 M PBS.[6]
-
Prepare stock solutions of test compounds and aminoguanidine at desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, combine the following reagents for each sample, control, and blank in triplicate:
-
Test Sample: 250 µL BSA solution + 250 µL Glucose solution + 50 µL Test Compound solution.
-
Negative Control (Max AGEs): 250 µL BSA solution + 250 µL Glucose solution + 50 µL vehicle (solvent for test compound).
-
Positive Control: 250 µL BSA solution + 250 µL Glucose solution + 50 µL Aminoguanidine solution.
-
Blank: 250 µL BSA solution + 300 µL 0.2 M PBS.
-
-
-
Incubation:
-
Add a final concentration of 0.02% sodium azide to all wells to prevent bacterial growth.[6][7]
-
Seal the plate to prevent evaporation and incubate at 37°C in the dark. The incubation period can range from 7 to 28 days, depending on the desired extent of glycation.[6][7] A more rapid protocol can be achieved by incubating at 50°C for 24-72 hours.[8][9]
-
-
Measurement:
-
After incubation, measure the fluorescence intensity using a microplate reader. Common excitation/emission wavelengths are 335 nm/385 nm or 370 nm/440 nm.[10]
-
Subtract the fluorescence of the blank from all readings.
-
3. Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of Test Sample / Fluorescence of Negative Control)] * 100[7]
-
To determine the IC50 value (the concentration of inhibitor that reduces AGE formation by 50%), test a range of compound concentrations and plot the % inhibition against the log of the concentration.
Protocol 2: Competitive ELISA for AGE Quantification
For more specific quantification, particularly of non-fluorescent AGEs like Nε-(Carboxymethyl)lysine (CML), a competitive enzyme-linked immunosorbent assay (ELISA) is recommended. This protocol is based on the general principle of commercially available kits.[11]
1. Principle: The assay involves an AGE-coated plate. A specific primary antibody against AGEs is added along with the sample. The AGEs in the sample compete with the AGEs coated on the plate for binding to the antibody. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate. The resulting colorimetric signal is inversely proportional to the amount of AGEs in the sample.
2. Procedure (General Outline):
-
Sample Preparation: Prepare samples from the BSA-glycation assay (from Protocol 1) or other biological fluids. Dilute samples as necessary in the provided assay buffer.
-
Standard Curve: Prepare a series of standards using a known AGE-BSA conjugate (e.g., 0 to 100 µg/mL).[11]
-
Competition: Add 50 µL of the standard or sample to each well of the AGE-coated microplate.
-
Antibody Binding: Add 50 µL of diluted anti-AGE primary antibody to each well and incubate for 1 hour at room temperature.[11]
-
Washing: Wash the plate multiple times with a wash buffer to remove unbound antibodies and antigens.
-
Secondary Antibody: Add 100 µL of a diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour.[11]
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of substrate solution (e.g., TMB) and incubate until sufficient color develops (2-20 minutes).[11]
-
Stop Reaction: Add 100 µL of stop solution.
-
Measurement: Read the absorbance immediately at 450 nm on a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of AGEs in the test samples by interpolating their absorbance values from the standard curve.
-
Calculate the % inhibition by comparing the AGE concentration in the presence and absence of the test compound.
Part 2: Data Presentation of AGE Inhibitors
Summarizing quantitative data in a structured format is crucial for comparing the efficacy of different inhibitors.
Table 1: Inhibitory Activity of Various Natural Compounds on AGE Formation
| Compound / Extract | Assay Details | Inhibitory Activity | Reference |
| Aminoguanidine (Positive Control) | BSA-Glucose/Fructose | 75.9% inhibition at 100 µg/mL | [12] |
| Scutellaria alpina (Shoot Extract) | BSA-Glucose/Fructose | IC50: 57.9 µg/mL | [12] |
| Scutellaria alpina (Root Extract) | BSA-Glucose/Fructose | IC50: 61.4 µg/mL | [12] |
| Baicalin | BSA-Glucose/Fructose | 90.4% inhibition at 100 µg/mL | [12] |
| Luteolin | BSA-Glucose/Fructose | 85.4% inhibition at 100 µg/mL | [12] |
| Origanum majorana (Methanolic Extract) | BSA-Methylglyoxal | IC50: 0.310 mg/mL | [7] |
| Seriphium plumosum (Acetone Extract) | Not Specified | 2.22% AGE formation (Potent Inhibition) | [13][14] |
| Tonna siliata (Methanolic Extract) | Not Specified | 2.49% AGE formation (Potent Inhibition) | [13][14] |
Part 3: The AGE-RAGE Signaling Pathway
Understanding the downstream consequences of AGE formation is vital for comprehensive drug development. AGEs mediate much of their pathogenic effects by activating the RAGE receptor.[2] The binding of AGEs to RAGE initiates multiple intracellular signaling pathways that culminate in the expression of pro-inflammatory and pro-oxidant genes.[3][4]
Caption: Simplified AGE-RAGE signaling cascade leading to cellular damage.
Part 4: Advanced Methodologies
While fluorescence and ELISA assays are excellent for high-throughput screening, more sophisticated methods are required for the definitive identification and quantification of specific AGEs.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with fluorescent or diode-array detectors can be used to separate and quantify specific fluorescent AGEs like pentosidine.[15][16]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered a gold-standard method for its high sensitivity and specificity.[17] It allows for the precise quantification of multiple AGEs, including non-fluorescent ones like CML and carboxyethyl-lysine (CEL), in complex biological samples.[15][18]
-
In Vivo Models: To assess the efficacy of an inhibitor in a physiological system, animal models are often used. The streptozotocin (B1681764) (STZ)-induced diabetic rat is a common model to study the prevention of diabetic complications.[19] In these studies, researchers treat diabetic animals with the test compound and measure outcomes such as kidney AGE accumulation, urinary albumin excretion, and changes in tissue pathology.[19]
References
- 1. Naturally occurring inhibitors against the formation of advanced glycation end-products - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Receptor for AGE (RAGE): signaling mechanisms in the pathogenesis of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. AGE-RAGE Signaling Pathway in Diabetic Complications - Creative Biolabs [creativebiolabs.net]
- 5. bohrium.com [bohrium.com]
- 6. Frontiers | Inhibition effect of AGEs formation in vitro by the two novel peptides EDYGA and DLLCIC derived from Pelodiscus sinensis [frontiersin.org]
- 7. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Protocol implementation for the detection of advanced glycation end products and screening of natural extracts involved in the prevention of diabetic complications | Semantic Scholar [semanticscholar.org]
- 9. plantsjournal.com [plantsjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. content.abcam.com [content.abcam.com]
- 12. Inhibition of Advanced Glycation End-Product Formation and Antioxidant Activity by Extracts and Polyphenols from Scutellaria alpina L. and S. altissima L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural Compounds as Inhibitors of Advanced Glycation End Products Formation: A Systematic Review - Journal of Young Pharmacists [jyoungpharm.org]
- 14. researchgate.net [researchgate.net]
- 15. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methods to assess advanced glycation end-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Novel inhibitors of glycation and AGE formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Epimedonin H: Application Notes and Protocols for Natural Product Screening Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epimedonin H is a prenylated flavonoid isolated from Epimedium brevicornum, a plant with a long history of use in traditional medicine. Extracts from this plant have demonstrated a range of biological activities, including anti-inflammatory and anticancer properties, making its constituent compounds, such as this compound, promising candidates for inclusion in natural product screening libraries. These libraries are crucial tools in the initial phases of drug discovery, providing a diverse chemical space for identifying novel therapeutic agents.
This document provides detailed application notes and protocols for the effective incorporation and screening of this compound in natural product libraries. The focus is on leveraging its potential anti-inflammatory and anticancer activities through established high-throughput screening (HTS) methodologies.
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C26H30O10 | Inferred from related compounds |
| Molecular Weight | 502.51 g/mol | Inferred from related compounds |
| Appearance | Yellowish powder | Typical for flavonoids |
| Solubility | Soluble in DMSO | Common for screening compounds |
| Storage | -20°C, protected from light | Standard for natural products |
Stock Solution Preparation: For screening purposes, a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) is recommended. Aliquot the stock solution to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the assay should be kept below 0.5% to minimize solvent-induced cellular toxicity.
Application in Screening Libraries
The inclusion of this compound in a natural product library is justified by the known biological activities of Epimedium brevicornum extracts. These extracts have been shown to inhibit inflammatory mediators and suppress the growth of various cancer cell lines. Therefore, this compound is a valuable compound for screening in assays targeting inflammation and oncology.
Experimental Workflow for Natural Product Screening
The following diagram outlines a general workflow for screening natural product libraries, including compounds like this compound.
Experimental Protocols
Anticancer Activity Screening
A primary application for this compound is in anticancer drug discovery. A common initial step is to assess its cytotoxic effect on various cancer cell lines.
a. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration at which this compound inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should typically range from 0.1 to 100 µM. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.[1]
Data Presentation:
| Cell Line | This compound IC50 (µM) |
| MCF-7 | To be determined |
| A549 | To be determined |
| HeLa | To be determined |
b. PI3K/Akt Signaling Pathway Analysis (Western Blot)
Should this compound show significant cytotoxicity, investigating its effect on key cancer-related signaling pathways like PI3K/Akt is a logical next step.
Materials:
-
Cancer cells treated with this compound at its IC50 concentration
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cancer cells with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt, total Akt, and a loading control (β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the change in phospho-Akt levels relative to total Akt.
Anti-inflammatory Activity Screening
Epimedium brevicornum extracts have been shown to possess anti-inflammatory properties, suggesting a role for this compound in this area.[2][3]
a. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + DMSO).
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-treated positive control.[4]
Data Presentation:
| Concentration (µM) | % NO Inhibition |
| 1 | To be determined |
| 10 | To be determined |
| 50 | To be determined |
| 100 | To be determined |
b. NF-κB Reporter Assay
The NF-κB signaling pathway is a central regulator of inflammation. A luciferase reporter assay can determine if this compound inhibits this pathway.[5][6][7][8]
Materials:
-
HEK293T cells stably transfected with an NF-κB luciferase reporter construct
-
DMEM with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
Tumor Necrosis Factor-alpha (TNF-α) or LPS as an inducer
-
Luciferase Assay System
-
96-well opaque plates
Protocol:
-
Seed the NF-κB reporter cells in a 96-well opaque plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and add the luciferase assay substrate according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
Conclusion
This compound, a prenylated flavonoid from Epimedium brevicornum, represents a promising candidate for inclusion in natural product screening libraries for the discovery of new anti-inflammatory and anticancer agents. The provided protocols offer a robust framework for the initial screening and subsequent mechanistic characterization of this compound and other natural products. The successful identification of its biological activities and mechanism of action will pave the way for further preclinical and clinical development.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 6. bowdish.ca [bowdish.ca]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Epimedonin H Extraction from Epimedium brevicornum
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the extraction yield of Epimedonin H from Epimedium brevicornum.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the extraction yield of flavonoids like this compound?
A1: The extraction of bioactive compounds such as flavonoids is influenced by several variables. Key factors include the choice of solvent, temperature, extraction time, the ratio of solvent to solid material, the particle size of the plant material, and the pH of the extraction solvent.[1] To achieve the highest possible yield, it is recommended to analyze the interactions between these parameters in parallel.
Q2: Which extraction methods are most effective for flavonoids from Epimedium brevicornum?
A2: Modern extraction techniques are generally more efficient than conventional methods, offering higher yields with lower energy and solvent consumption.[1][2] For flavonoids, methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are particularly effective.[1][2] Specifically for total flavonoids from Epimedium, an ultrasound-assisted method has been shown to be effective.[3][4]
Q3: What is the optimal solvent and concentration for extracting flavonoids from Epimedium?
A3: Aqueous ethanol (B145695) solutions are commonly used for flavonoid extraction.[5] For Epimedium brevicornum stems and leaves, an ethanol concentration of 60% has been identified as optimal for maximizing the yield of total flavonoids.[4]
Q4: How does pH affect the extraction of flavonoids?
A4: The pH of the solvent can significantly alter the ionic strength, which in turn affects the solubility of the compounds.[6] For many flavonoids, acidic conditions enhance extraction. Studies have shown that recoveries of certain flavonoids increase at an acidic pH (e.g., 2.5-3.5) and decrease as the pH becomes neutral or alkaline.[6][7]
Q5: Can the pre-processing of the plant material impact extraction efficiency?
A5: Yes, pre-processing is a crucial step. After drying, the plant material is typically ground into a fine powder. The particle size affects the extraction efficiency; for example, one study on grape by-products found that a specific grinding time resulted in the highest yield of flavonoids.[1] Consistent and appropriate grinding ensures a larger surface area for solvent interaction.
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Possible Cause: Sub-optimal extraction parameters.
-
Solution: Systematically optimize the extraction conditions. Refer to the recommended parameters in the tables below. A study on Epimedium flavonoids found optimal conditions to be a 60% ethanol concentration, a solid-liquid ratio of 1:25 g/mL, and an ultrasonic time of approximately 25 minutes.[4]
-
Possible Cause: Degradation of the target compound.
-
Solution: Flavonoids can be sensitive to high temperatures, light, and extreme pH levels.[8][9] Ensure that the extraction temperature is controlled. If using heat, conduct stability studies to determine the thermal liability of this compound. Store extracts in dark, airtight containers and at low temperatures to prevent degradation.
-
Possible Cause: Incomplete extraction.
-
Solution: Consider performing multiple extraction cycles. For instance, processing the material ultrasonically three times and then combining the filtrate can improve the overall yield.[4]
Issue 2: Inconsistent Results Between Batches
-
Possible Cause: Variability in raw plant material.
-
Solution: The chemical composition of herbal materials can vary based on genetics, growing conditions, and harvest time.[8] It is crucial to source plant material from a reliable supplier with good agricultural and collection practices (GACP). Implementing rigorous quality control on incoming raw materials, including chromatographic fingerprinting, can help ensure consistency.
-
Possible Cause: Lack of a standardized protocol.
-
Solution: Adhere strictly to a validated Standard Operating Procedure (SOP) for every step of the process, from grinding the plant material to the final extraction and purification steps.[8] Ensure all parameters (time, temperature, solvent ratio, etc.) are precisely controlled.
Issue 3: Presence of Impurities in the Final Extract
-
Possible Cause: Co-extraction of undesirable compounds.
-
Solution: The choice of solvent and its polarity will determine which compounds are extracted.[5] After the initial extraction, a purification step is often necessary. For total flavonoids from Epimedium, purification using macroporous resins has been shown to be effective, increasing the purity significantly.[4]
-
Possible Cause: Contamination of the raw material.
-
Solution: Raw herbal materials can be contaminated with heavy metals, pesticides, or microbes.[10][11] Ensure that the source material is tested for common contaminants before use.
Data Summary Tables
Table 1: Optimized Parameters for Total Flavonoid Extraction from Epimedium brevicornum
| Parameter | Optimal Value | Reference |
| Solvent Concentration | 60% Ethanol | [4] |
| Solid-Liquid Ratio | 1:25 g/mL | [4] |
| Ultrasonic Time | ~25 minutes | [4] |
| Number of Extractions | 3 cycles | [4] |
Table 2: General Influence of Key Parameters on Flavonoid Extraction
| Parameter | General Effect on Yield | Considerations |
| Temperature | Increases solubility and diffusion; can cause degradation if too high. | Optimize for maximum extraction without degrading this compound.[7] |
| Solvent | Polarity is key; ethanol/water mixtures are effective for flavonoids. | Hydrophilic compounds dissolve well in polar solvents like water or ethanol.[5] |
| pH | Acidic pH often improves flavonoid stability and extraction. | A pH of 2.5-4.0 has been shown to be optimal for some flavonoids.[6][7] |
| Particle Size | Smaller particles increase surface area, improving extraction. | Overly fine powder can make filtration difficult.[1] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Total Flavonoids from Epimedium brevicornum
This protocol is based on the optimized conditions reported for Epimedium stems and leaves.[4]
-
Preparation of Material:
-
Dry the stems and leaves of Epimedium brevicornum.
-
Grind the dried material into a fine powder.
-
Accurately weigh 10 g of the powder.
-
-
Extraction:
-
Place the powder in a suitable flask.
-
Add 250 mL of 60% ethanol (to achieve a 1:25 solid-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Perform sonication for 25 minutes at a controlled temperature.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times, using fresh solvent each time.
-
Combine the filtrates from all three extractions.
-
Use a rotary evaporator to concentrate the combined extract under reduced pressure.
-
-
Purification (Optional but Recommended):
-
Dissolve the concentrated extract in a solution containing 15% ethanol to a concentration of 0.5 g/mL of the original raw drug.
-
Load the solution onto a pre-treated macroporous resin column.
-
Wash the column with distilled water to remove water-soluble impurities.
-
Elute the flavonoid-rich fraction with 60% ethanol.
-
Collect the eluate and perform vacuum drying to obtain the purified total flavonoids.[4]
-
Visualizations
Caption: Workflow for this compound extraction.
References
- 1. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Extraction Process and Analysis of Biological Activity of Flavonoids from Leaves of Cultivated 'Qi-Nan' Agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the Flavonoid Extraction Process from the Stem and Leaves of Epimedium Brevicornum and Its Effects on Cyclophosphamide-Induced Renal Injury [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing Extraction of Phenolics and Flavonoids from Solanum ferox Fruit [scirp.org]
- 8. masi.eu [masi.eu]
- 9. researchgate.net [researchgate.net]
- 10. The growing use of herbal medicines: issues relating to adverse reactions and challenges in monitoring safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aaspjournal.org [aaspjournal.org]
troubleshooting peak tailing in Epimedonin H HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Epimedonin H, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem?
A1: Peak tailing is a phenomenon in chromatography where the latter half of a peak is broader than the front half, resulting in an asymmetrical shape.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian.[2] Peak tailing is problematic because it can negatively impact data accuracy and resolution, making it difficult to distinguish between closely eluting compounds and leading to unreliable quantification.[1][3]
Q2: What are the most common causes of peak tailing in reverse-phase HPLC analysis of flavonoid compounds like this compound?
A2: The primary cause of peak tailing in reverse-phase HPLC is the presence of more than one mechanism of analyte retention. For flavonoid compounds, which often contain polar functional groups, common causes include:
-
Secondary interactions with residual silanol (B1196071) groups: The silica-based packing material in most reverse-phase columns has residual silanol groups (-Si-OH) that can interact with polar analytes, causing tailing.[3][4] Basic functional groups on the analyte can interact strongly with ionized silanol groups, which is a common cause of tailing.[2][3]
-
Mobile phase issues: An inappropriate mobile phase pH or insufficient buffer capacity can lead to inconsistent ionization of the analyte and/or the silanol groups on the stationary phase, resulting in peak tailing.[4]
-
Column problems: Physical issues with the column, such as bed deformation, contamination, or a partially blocked frit, can distort peak shape.[2][5]
-
Sample overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][5]
-
Extra-column effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[3][5]
Troubleshooting Guide for Peak Tailing in this compound Analysis
This guide provides a systematic approach to identifying and resolving peak tailing issues.
Problem: The peak for this compound is showing significant tailing.
Step 1: Initial Checks & Easy Fixes
| Question | Possible Cause | Recommended Action |
| Is the peak shape consistently tailing across multiple injections? | If intermittent, the issue might be with sample preparation or the autosampler. | Prepare a fresh sample and ensure proper dissolution in the mobile phase. If the problem persists, investigate the autosampler for potential issues. |
| Are all peaks in the chromatogram tailing? | If all peaks are tailing, the problem is likely systemic (e.g., extra-column volume, mobile phase, or a column void).[6] | Check all fittings and tubing for proper connections to minimize dead volume.[6] Prepare fresh mobile phase. If the issue continues, inspect the column for a void. |
| Is the sample solvent stronger than the mobile phase? | A sample solvent that is too strong can cause peak distortion.[7] | Dissolve the sample in the initial mobile phase or a weaker solvent.[5][7] |
Step 2: Method and Mobile Phase Optimization
| Parameter | Potential Issue | Troubleshooting Steps & Solutions |
| Mobile Phase pH | The pH of the mobile phase can affect the ionization of both this compound and the residual silanol groups on the column. Operating near the analyte's pKa can cause inconsistent peak shapes.[3] | Adjust the pH: For flavonoids, a lower pH (around 2.5-3.5) is often used to suppress the ionization of acidic silanol groups. This is typically achieved by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the aqueous portion of the mobile phase.[8][9] |
| Buffer Concentration | Insufficient buffer strength can lead to poor peak shape due to interactions with silanol groups.[4] | Increase buffer concentration: A buffer concentration of 10-25 mM is usually sufficient to maintain a constant pH and minimize secondary interactions.[4] |
| Organic Modifier | The choice of organic solvent can influence peak shape. | Change the organic modifier: Acetonitrile and methanol (B129727) are common choices for flavonoid analysis.[9] If using one, try switching to the other to see if peak shape improves. |
Step 3: Column Evaluation and Maintenance
| Aspect | Potential Problem | Solution |
| Column Chemistry | The column may not be suitable for the analysis of polar compounds like flavonoids. | Use an end-capped column: End-capping chemically modifies the silica (B1680970) surface to reduce the number of accessible silanol groups.[2][3] Consider a column with a different stationary phase: Modern columns with proprietary surface modifications are designed to minimize silanol interactions. |
| Column Contamination | Accumulation of sample matrix components or impurities from the mobile phase can lead to active sites that cause tailing.[5] | Wash the column: Flush the column with a strong solvent (e.g., isopropanol, followed by hexane (B92381), then back to your mobile phase conditions) to remove strongly retained compounds. Always check the column manual for recommended washing procedures. |
| Column Bed Deformation | A void at the head of the column or channeling in the packed bed can cause significant peak tailing.[2] | Check for a void: Disconnect the column and inspect the inlet. If a void is visible, you may be able to carefully top it off with packing material, though replacing the column is often the best solution. Reverse flush the column: If the inlet frit is blocked, reversing the column (if permitted by the manufacturer) and flushing it to waste may dislodge particulates. |
Step 4: HPLC System Check
| Component | Potential Issue | Action |
| Tubing and Fittings | Excessive tubing length or improper connections can increase extra-column volume.[5][6] | Use tubing with the smallest possible internal diameter and shortest possible length between the injector, column, and detector.[3] Ensure all fittings are properly tightened to avoid dead volume. |
| Injector | A partially blocked injector port or a worn rotor seal can contribute to peak broadening. | Inspect and clean the injector port. Replace the rotor seal if necessary. |
| Detector Flow Cell | Contamination in the flow cell can sometimes affect peak shape. | Flush the flow cell with a suitable cleaning solvent. |
Data Summary Table
The following table summarizes recommended starting parameters for this compound HPLC analysis based on typical methods for flavonoids. These may need to be optimized for your specific application.
| Parameter | Recommended Range/Type | Rationale |
| Column | C18, End-capped, 2.7-5 µm particle size | C18 provides good hydrophobic retention for flavonoids. End-capping minimizes silanol interactions. Smaller particles offer higher efficiency.[3][9] |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Acidification suppresses silanol ionization, improving peak shape.[8][9] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for flavonoid separation.[9] |
| Gradient | Start with a low percentage of B, increasing to a high percentage over 20-40 minutes. | A gradient is often necessary to separate complex mixtures of flavonoids.[8][10] |
| Flow Rate | 0.8 - 1.2 mL/min (for a 4.6 mm ID column) | A typical flow rate for standard HPLC columns. |
| Column Temperature | 25 - 40 °C | Higher temperatures can improve peak shape and reduce viscosity, but may affect analyte stability. |
| Injection Volume | 5 - 20 µL | Keep the injection volume small to avoid overload. |
| Sample Solvent | Initial mobile phase composition | Minimizes peak distortion due to solvent effects. |
Experimental Protocols
Protocol 1: Column Washing Procedure
-
Disconnect the column from the detector.
-
Set the flow rate to 1 mL/min.
-
Wash the column with 20 column volumes of HPLC-grade water.
-
Wash with 20 column volumes of isopropanol.
-
Wash with 20 column volumes of hexane (if compatible with your system and seals).
-
Wash again with 20 column volumes of isopropanol.
-
Equilibrate the column with your mobile phase until a stable baseline is achieved.
Note: Always consult the column manufacturer's instructions for specific washing protocols.
Protocol 2: Preparation of 0.1% Formic Acid in Water
-
Measure 999 mL of HPLC-grade water into a clean mobile phase bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Cap the bottle and mix thoroughly.
-
Degas the solution using sonication or vacuum filtration.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in your this compound analysis.
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromtech.com [chromtech.com]
- 4. hplc.eu [hplc.eu]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. support.waters.com [support.waters.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
improving resolution of Epimedonin H enantiomers in chiral chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Epimedonin H enantiomers using chiral chromatography.
Disclaimer: Direct experimental data for the chiral separation of this compound is limited in publicly available literature. The guidance provided here is based on established principles and successful separations of structurally similar flavonoids, particularly flavanones.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of flavonoid enantiomers.
Issue 1: Poor or No Resolution of Enantiomers
Question: I am not seeing any separation between the enantiomers of my compound, which is structurally similar to this compound. What should I do?
Answer:
Poor or no resolution is a common challenge in chiral chromatography. Here’s a systematic approach to troubleshoot this issue:
-
Verify Column Selection: Ensure you are using a chiral stationary phase (CSP) suitable for flavonoids. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® and Chiralcel® series), are often the first choice for separating flavanone (B1672756) enantiomers.[1][2]
-
Optimize the Mobile Phase: The composition of the mobile phase is critical for achieving selectivity.
-
Normal-Phase Mode: This is often the preferred mode for flavonoid separations.[1][2]
-
Solvent Composition: Vary the ratio of the non-polar solvent (e.g., n-hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). A systematic screening of different alcohol modifiers can be beneficial.
-
Additives: The addition of a small percentage of an acidic modifier like formic acid or acetic acid (e.g., 0.1-0.25%) can significantly improve peak shape and resolution for acidic or phenolic compounds like flavonoids.[2][3]
-
-
Reversed-Phase Mode: While less common for this compound class, it can sometimes provide the necessary selectivity.[4] Experiment with mobile phases consisting of water/acetonitrile or water/methanol with acidic modifiers.
-
-
Adjust Temperature: Column temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature can sometimes enhance resolution, but it may also increase analysis time and backpressure.[5][6] Conversely, increasing the temperature might improve efficiency but decrease selectivity. A temperature screening study (e.g., 10°C to 40°C) is recommended.
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the analyte and the CSP, potentially improving resolution.[5][6] However, this will also lead to longer run times.
The following flowchart illustrates a logical workflow for troubleshooting poor resolution:
Caption: Troubleshooting workflow for poor or no enantiomeric resolution.
Issue 2: Peak Tailing or Asymmetry
Question: My peaks are showing significant tailing, which is affecting the accuracy of my integration and resolution. How can I improve the peak shape?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues within the HPLC system.
-
Mobile Phase Modification:
-
Acidic Additives: For acidic analytes like flavonoids, interactions with residual silanol (B1196071) groups on the silica (B1680970) support can cause tailing.[7][8] Adding a small amount of a competing acid, such as formic acid or trifluoroacetic acid (TFA) (typically 0.1%), to the mobile phase can suppress the ionization of both the analyte and the silanol groups, leading to more symmetrical peaks.[9][10]
-
Basic Additives: If your compound has basic properties, a basic additive like diethylamine (B46881) (DEA) might be necessary, though this is less common for flavonoids.
-
-
System Check:
-
Dead Volume: Excessive dead volume in the system (e.g., from poorly connected fittings or long tubing) can cause peak broadening and tailing.[7][9] Ensure all fittings are secure and use tubing with the appropriate inner diameter for your system.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent may help. For immobilized polysaccharide CSPs, specific regeneration procedures can be followed.[11]
-
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.[7][8] Try diluting your sample and injecting a smaller volume to see if the peak shape improves.
The following diagram illustrates the logical steps for addressing peak tailing:
Caption: Logical steps for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase is best for flavonoids like this compound?
A1: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose carbamate (B1207046) derivatives (e.g., Chiralpak® AD, IA, IB, and Chiralcel® OD, OJ series), have demonstrated broad applicability for the chiral separation of flavonoids.[1][12] An initial screening of several of these columns is the most effective approach to find the optimal stationary phase.
Q2: Should I use normal-phase or reversed-phase chromatography?
A2: Normal-phase chromatography, using mobile phases like n-hexane/isopropanol or n-hexane/ethanol, is most commonly reported for successful flavonoid enantioseparation.[1][2] It often provides better selectivity for these compounds. However, reversed-phase methods can also be effective and should be considered if normal-phase approaches are unsuccessful.[4]
Q3: Can mobile phase additives change the elution order of the enantiomers?
A3: Yes, the type and concentration of mobile phase additives can sometimes alter the chiral recognition mechanism and lead to a reversal in the elution order of the enantiomers.[13] This is also true for changes in temperature and the organic modifier used.
Q4: My column performance has degraded over time. Can it be restored?
A4: For immobilized polysaccharide-based chiral columns, it is often possible to restore performance by following the manufacturer's regeneration procedures.[11] These procedures typically involve flushing the column with strong solvents like dimethylformamide (DMF) or ethyl acetate (B1210297) to remove strongly adsorbed contaminants. Always consult the column care instructions provided by the manufacturer before attempting any regeneration procedure, as using inappropriate solvents can irreversibly damage coated CSPs.[11]
Q5: What are typical starting conditions for method development?
A5: A good starting point for the chiral separation of a flavonoid-like compound would be:
-
Column: Chiralpak® IA or Chiralcel® OD-H (or similar polysaccharide-based CSP)
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v) with 0.1% Formic Acid
-
Flow Rate: 0.5 - 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at a wavelength appropriate for your compound (e.g., 280 nm)
From these initial conditions, you can systematically vary the mobile phase composition, temperature, and flow rate to optimize the separation.
Data Presentation: Chiral Separation of Related Flavanones
The following table summarizes chromatographic data for the separation of flavanones, which are structurally related to the flavanone core of this compound. This data can serve as a useful reference for method development.
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | α (Separation Factor) | Rs (Resolution) | Reference |
| 6-Methoxyflavanone | Chiralpak® IA | Ethanol | 0.5 | 2.457 | 11.950 | [1] |
| 7-Methoxyflavanone | Chiralpak® IB | n-Hexane/Isopropanol (95:5) | 0.6 | 1.339 | 5.721 | [1] |
| Hesperidin | Chiral ND (amylose tris-3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (62:38) + 0.25% Formic Acid | 0.6 | - | Baseline | [2] |
| Narirutin | Chiral ND (amylose tris-3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (62:38) + 0.25% Formic Acid | 0.6 | - | Baseline | [2] |
| Naringin | Cellulose tris(3,5-dichlorophenylcarbamate) | n-Hexane/Ethanol (65:35) + 0.25% Formic Acid | 0.6 | - | Baseline | [3] |
Note: '-' indicates that the specific value was not provided in the source, but baseline separation was reported.
Experimental Protocols
Protocol 1: General Screening Method for Flavonoid Enantiomers (Normal-Phase)
This protocol is a starting point for screening different polysaccharide-based chiral columns.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump.
-
UV-Vis or Diode Array Detector (DAD).
-
Column oven for temperature control.
-
Autosampler.
-
-
Chromatographic Conditions:
-
Columns to Screen:
-
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OJ-H (Cellulose tris(3,5-dimethylbenzoate))
-
-
Mobile Phases (Isocratic):
-
A: n-Hexane/Isopropanol (90:10, v/v)
-
B: n-Hexane/Ethanol (85:15, v/v)
-
Optional: Add 0.1% formic acid to each mobile phase to improve peak shape.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Scan for optimal absorbance or use a common wavelength for flavonoids, such as 280 nm.
-
Injection Volume: 5-10 µL
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., the mobile phase itself or a mixture of hexane (B92381) and alcohol).
-
-
Procedure:
-
Equilibrate the first column with the initial mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
If no separation is observed, proceed to the next mobile phase or column.
-
Systematically test each column with each mobile phase combination.
-
Once partial or baseline separation is achieved, further optimization of the mobile phase ratio, temperature, and flow rate can be performed.
-
The general experimental workflow is depicted below:
Caption: General workflow for chiral method development.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral Separation, Configuration Confirmation and Bioactivity Determination of the Stereoisomers of Hesperidin and Narirutin in Citrus reticulata Blanco - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. mastelf.com [mastelf.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 11. chiraltech.com [chiraltech.com]
- 12. eijppr.com [eijppr.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Addressing Solubility Challenges of Epimedonin H
For researchers, scientists, and drug development professionals, ensuring the effective dissolution of investigational compounds is a critical first step in experimental success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the solubility issues of Epimedonin H in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a prenylated 2-phenoxychromone, a type of flavonoid, isolated from the aerial parts of Epimedium brevicornum. Like many other flavonoids, particularly those with prenyl groups, this compound is a lipophilic molecule with inherently low solubility in water. This poor aqueous solubility can significantly hinder its bioavailability and limit its therapeutic potential in biological systems, making it a critical challenge to overcome during in vitro and in vivo studies.
Q2: I am observing very low dissolution of this compound in my aqueous buffer. What are the initial steps I should take?
Initial troubleshooting should focus on simple and accessible methods to enhance solubility. Consider the following:
-
Co-solvents: Introduce a small percentage of a water-miscible organic solvent into your aqueous buffer. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are common choices. Start with a low concentration (e.g., 1-5% v/v) and gradually increase it, keeping in mind the tolerance of your experimental system to the organic solvent.
-
Gentle Heating and Sonication: Applying gentle heat (e.g., 37°C) and using a sonicator can provide the necessary energy to overcome the crystal lattice energy of the compound and facilitate dissolution. However, be cautious about potential degradation of the compound at elevated temperatures.
Q3: Are there more advanced techniques to improve the solubility of this compound for in vivo studies?
For applications requiring higher concentrations or for in vivo administration where the use of organic solvents is limited, more advanced formulation strategies are recommended:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like this compound, forming inclusion complexes that have significantly improved aqueous solubility. Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Nanoparticle Formulations: Reducing the particle size of a compound to the nanometer range can dramatically increase its surface area-to-volume ratio, leading to enhanced dissolution rates and saturation solubility. Techniques such as nano-milling or precipitation can be employed to create nanoparticle formulations of this compound.
-
Liposomal Delivery Systems: Encapsulating this compound within liposomes, which are vesicles composed of a lipid bilayer, can improve its solubility and bioavailability.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution(s) |
| This compound precipitates out of solution upon dilution of a DMSO stock in aqueous buffer. | The concentration of the organic solvent (DMSO) is not sufficient to maintain solubility in the final aqueous solution. | 1. Increase the final concentration of DMSO in the aqueous buffer, if experimentally permissible.2. Prepare a lower concentration stock solution of this compound in DMSO.3. Explore the use of cyclodextrins in the aqueous buffer to enhance solubility upon dilution. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound in the experimental wells. | 1. Visually inspect all solutions for any signs of precipitation before use.2. Prepare fresh dilutions for each experiment.3. Validate the solubility of this compound under your specific experimental conditions using techniques like HPLC. |
| Compound appears to degrade after heating to aid dissolution. | This compound may be thermolabile. | 1. Use lower temperatures for a longer duration.2. Employ non-thermal methods such as sonication or vortexing.3. Assess the stability of this compound at the working temperature using analytical methods. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is not extensively published, the following table provides a general overview of the solubility of structurally related prenylated flavonoids in common solvents. This data can serve as a starting point for developing your own dissolution protocols.
| Compound Type | Solvent | Solubility Range (mg/mL) |
| Prenylated Flavonoids | Water | < 0.01 |
| Prenylated Flavonoids | Ethanol | 1 - 10 |
| Prenylated Flavonoids | DMSO | > 50 |
| Prenylated Flavonoids | Acetone | 1 - 10 |
Experimental Protocols
Protocol 1: Solubilization using Co-solvents
-
Stock Solution Preparation: Accurately weigh a known amount of this compound powder. Dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing and gentle warming if necessary.
-
Working Solution Preparation: Serially dilute the stock solution in your desired aqueous buffer (e.g., PBS, cell culture media) to achieve the final working concentration. The final concentration of DMSO should be kept as low as possible and consistent across all experimental groups, including vehicle controls.
Protocol 2: Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Preparation of HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer.
-
Complexation: Add the this compound powder directly to the HP-β-CD solution.
-
Incubation: Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
Visualizations
Caption: Workflow for preparing and solubilizing this compound for experiments.
preventing degradation of Epimedonin H during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Epimedonin H during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
This compound is a prenylated flavonoid glycoside, a class of compounds known for their potential biological activities. Like many flavonoid glycosides, this compound is susceptible to degradation under various conditions, which can lead to inaccurate quantification and characterization in downstream analyses. The primary concerns are hydrolysis of the glycosidic bond, oxidation, and photodegradation.
Q2: What are the primary factors that can cause degradation of this compound?
The main factors that can lead to the degradation of this compound during sample preparation include:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic linkage, cleaving the sugar moiety from the flavonoid backbone.
-
Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.
-
Light: Exposure to UV light can cause photodegradation of this compound.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the flavonoid structure.
-
Enzymatic Activity: If working with fresh plant material, endogenous enzymes can degrade the compound.
Q3: What are the recommended storage conditions for this compound standards and samples?
To ensure the stability of this compound, it is recommended to store both pure standards and prepared samples at -20°C in a desiccated environment. For related compounds like Epimedonin B and Epimedonin L, a storage temperature of -20°C is also advised. Samples should be protected from light by using amber vials or by wrapping containers in aluminum foil. Stock solutions should be prepared fresh, but if necessary, can be stored at -20°C for short periods.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during extraction: Inappropriate solvent, high temperature, or prolonged extraction time. | Use ultrasonic-assisted extraction with 70% ethanol (B145695) at a controlled temperature (e.g., room temperature) for a shorter duration. |
| Hydrolysis: Exposure to acidic or alkaline conditions. | Maintain a neutral pH during extraction and sample processing. Use buffered solutions if necessary. | |
| Appearance of unexpected peaks in chromatography | Degradation products: Hydrolysis or oxidation of this compound. | Review the sample preparation workflow to identify potential exposure to harsh pH, high temperature, or light. Prepare samples fresh and analyze them promptly. |
| Matrix effects: Interference from other compounds in the sample. | Optimize the chromatographic method to improve the resolution between this compound and interfering peaks. Consider a sample cleanup step like solid-phase extraction (SPE). | |
| Inconsistent results between replicates | Sample heterogeneity: Uneven distribution of this compound in the starting material. | Ensure the sample is thoroughly homogenized before taking aliquots for extraction. |
| Inconsistent sample handling: Variations in extraction time, temperature, or light exposure between samples. | Standardize the sample preparation protocol and ensure all samples are processed under identical conditions. |
Experimental Protocols
Recommended Sample Preparation Protocol to Minimize this compound Degradation
This protocol is designed to extract this compound from a solid matrix (e.g., plant material) while minimizing degradation.
Materials:
-
Homogenized sample material
-
70% Ethanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filter
-
Amber HPLC vials
Procedure:
-
Extraction:
-
Weigh an appropriate amount of the homogenized sample into a centrifuge tube.
-
Add 70% ethanol at a specific sample-to-solvent ratio (e.g., 1:10 w/v).
-
Vortex the mixture for 1 minute.
-
Perform ultrasonic-assisted extraction in a temperature-controlled water bath at room temperature for 30 minutes.
-
-
Clarification:
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.
-
-
Analysis:
-
Analyze the sample immediately using a validated HPLC method. If immediate analysis is not possible, store the vial at -20°C, protected from light.
-
Data Presentation
Table 1: Stability of Related Bioactive Compounds from Epimedium under Different Conditions
| Compound | Condition | Duration | Stability (RSD %) |
| Epimedin A, B, C, Icariin, etc. | Room Temperature | 2 hours | < 11.7% |
| Auto-sampler (4°C) | 12 hours | < 11.7% | |
| Freeze-thaw cycles (-70°C) | 3 cycles | < 11.7% | |
| Long-term storage (-70°C) | 7 days | < 11.7% | |
| Data is inferred from a study on twelve bioactive compounds in Epimedium. The low Relative Standard Deviation (RSD) indicates good stability under the tested conditions. |
Visualizations
Experimental Workflow for this compound Sample Preparation
Epimedonin H stability testing and storage conditions
Disclaimer: The following stability testing protocols, data, and troubleshooting guides are representative examples for a flavonoid compound like Epimedonin H. They are compiled based on general pharmaceutical stability testing principles and data from analogous compounds. Currently, there is no publicly available, specific stability data for this compound. Researchers should validate these methods for their specific experimental conditions and formulations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term storage, it is recommended to store pure this compound powder at -20°C, protected from light and moisture. For short-term storage, such as during routine experimental use, refrigeration at 2-8°C is suitable.
Q2: How should I prepare stock solutions of this compound?
This compound stock solutions can be prepared in a suitable organic solvent such as DMSO or ethanol. For long-term storage, it is advisable to store these stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. The stability of the stock solution under these conditions should be verified.
Q3: My this compound sample has changed color. Is it still usable?
A change in color can indicate degradation. It is strongly recommended to perform an analytical assessment, such as HPLC analysis, to check the purity of the sample before use. Compare the chromatogram of the discolored sample with a fresh or properly stored reference standard.
Q4: I am seeing unexpected peaks in my HPLC analysis of an aged this compound sample. What could be the cause?
Unexpected peaks are likely degradation products. The formation of these degradants can be influenced by storage conditions such as exposure to light, elevated temperature, humidity, or incompatible excipients in a formulation. Forced degradation studies can help to identify potential degradation pathways and the nature of these impurities.
Troubleshooting Guides
Issue: Poor Peak Shape or Resolution in HPLC Analysis
-
Possible Cause 1: Inappropriate Mobile Phase. The pH and composition of the mobile phase are critical for good chromatographic separation of flavonoids.
-
Solution: Optimize the mobile phase. A common starting point for flavonoid analysis is a gradient elution with a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
-
Possible Cause 2: Column Degradation. The stationary phase of the HPLC column can degrade over time, especially with aggressive mobile phases or improper storage.
-
Solution: Use a guard column to protect the analytical column. If resolution continues to decline, replace the column.
-
-
Possible Cause 3: Sample Overload. Injecting too concentrated a sample can lead to broad, asymmetric peaks.
-
Solution: Dilute the sample and reinject.
-
Issue: Inconsistent Assay Results
-
Possible Cause 1: Sample Instability in Autosampler. this compound may degrade in the autosampler over the course of a long analytical run, especially at room temperature.
-
Solution: Use a temperature-controlled autosampler set to a lower temperature (e.g., 4°C). Conduct an autosampler stability study by re-injecting the same sample at different time points to assess stability.
-
-
Possible Cause 2: Incomplete Sample Solubilization. The compound may not be fully dissolved, leading to variable concentrations being injected.
-
Solution: Ensure complete dissolution of the sample by vortexing and/or sonicating. Visually inspect for any particulate matter before injection.
-
-
Possible Cause 3: Pipetting or Dilution Errors. Inaccurate dilutions will lead to inconsistent results.
-
Solution: Use calibrated pipettes and follow a consistent, validated dilution procedure.
-
Stability Testing Protocols & Data
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.
Objective: To identify potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 80°C for 48 hours.
-
Photostability: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Table 1: Representative Forced Degradation Data for this compound
| Stress Condition | % Degradation | Number of Degradation Products |
| 0.1 N HCl (60°C, 24h) | 15.2% | 2 |
| 0.1 N NaOH (60°C, 24h) | 28.5% | 3 |
| 3% H₂O₂ (RT, 24h) | 8.7% | 1 |
| Thermal (80°C, 48h) | 5.1% | 1 |
| Photostability | 12.3% | 2 |
Long-Term Stability Study Protocol
Objective: To determine the shelf-life and appropriate storage conditions for an this compound-containing product. This follows general principles outlined in ICH guidelines.[1]
Methodology:
-
Batch Selection: Place at least three batches of the final product in the stability program.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, perform a suite of tests including:
-
Assay (to determine the concentration of this compound)
-
Purity/Related Substances (to quantify degradation products)
-
Appearance
-
Dissolution (for solid dosage forms)
-
Table 2: Representative Long-Term Stability Data for this compound (Assay % of Initial)
| Time (Months) | 25°C / 60% RH | 40°C / 75% RH |
| 0 | 100.0% | 100.0% |
| 3 | 99.8% | 98.5% |
| 6 | 99.5% | 96.9% |
| 12 | 99.1% | - |
| 24 | 98.2% | - |
Visualizations
Caption: Workflow for a typical long-term stability study.
References
minimizing matrix effects in LC-MS/MS analysis of Epimedonin H
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address and minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Epimedonin H and related flavonoid glycosides.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a critical issue in the LC-MS/MS analysis of this compound?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] For this compound, which is often analyzed in complex biological matrices like plasma or serum, these components can include phospholipids, salts, proteins, and other metabolites.[2][3] These effects, most commonly ion suppression, lead to poor accuracy, imprecision, and reduced sensitivity in quantitative analysis by interfering with the formation of the desired analyte ions in the mass spectrometer's source.[4][5]
Q2: How can I quantitatively assess the extent of matrix effects in my assay?
The matrix effect (ME) is quantitatively evaluated by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a pure solution at the same concentration.[6] The formula is:
ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100
-
An ME value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
This assessment requires preparing three sets of samples:
-
Set A: Analyte prepared in a neat (pure) solvent.
-
Set B: Blank matrix extract spiked with the analyte after the extraction process.
-
Set C: Analyte spiked into the blank matrix before the extraction process (used for recovery calculation).
Q3: What are the primary strategies to minimize matrix effects?
There are three primary strategies that can be used independently or in combination:
-
Optimize Sample Preparation: The most effective approach is to remove interfering matrix components before analysis using techniques like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE).[1][3]
-
Improve Chromatographic Separation: Modifying LC conditions (e.g., gradient, column chemistry) to chromatographically separate this compound from co-eluting matrix components can prevent interference at the ion source.[1]
-
Use a Suitable Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the preferred choice to compensate for matrix effects. Since a SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for a reliable analyte-to-IS ratio for quantification.[3]
Q4: Which sample preparation technique is best for flavonoid glycosides like this compound in plasma?
The choice depends on the complexity of the matrix and the required sensitivity. While simple protein precipitation with acetonitrile (B52724) is often used for flavonoids, it may result in significant matrix effects due to insufficient cleanup.[2][6] LLE and SPE are generally more effective at removing interferences.
Below is a table summarizing a comparison of common techniques.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (ME %) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105% | 50 - 80% (Suppression) | Fast, simple, inexpensive | High risk of matrix effects, particularly from phospholipids[2] |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 85 - 105% | Better cleanup than PPT, removes non-polar interferences | More labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | > 90% | 95 - 110% | Highly selective, provides the cleanest extracts | Most complex and expensive, requires method development |
Data are representative values for flavonoid glycosides and should be experimentally verified for this compound.
Troubleshooting Guide
Q: My this compound signal is low and variable. How do I confirm that ion suppression is the cause?
A: Use the post-column infusion technique. This method provides a qualitative profile of where ion suppression occurs during your chromatographic run.
-
Continuously infuse a standard solution of this compound at a constant flow rate directly into the mass spectrometer, post-column.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the this compound signal. A steady, flat baseline will be observed. Any dips or drops in this baseline correspond to retention times where matrix components are eluting and causing ion suppression.[7] If your analyte's retention time aligns with one of these dips, ion suppression is highly likely.
Q: I have confirmed ion suppression at the retention time of my analyte. What is the best course of action?
A: Follow a systematic approach to diagnose and resolve the issue. The diagram below outlines a decision-making process for troubleshooting ion suppression.
Q: My protein precipitation method shows significant ion suppression (~60% ME). What should I try next?
A: Your next step should be to implement a more selective sample preparation technique to better remove matrix interferences. Solid-Phase Extraction (SPE) is highly recommended. Mixed-mode SPE, which combines reverse-phase and ion-exchange retention mechanisms, can be particularly effective for cleaning up complex samples containing polar compounds like this compound.
Experimental Protocols & Workflows
Workflow for Evaluating Sample Preparation Methods
The following workflow provides a systematic process for selecting the optimal sample preparation technique to minimize matrix effects for this compound.
Protocol: LC-MS/MS Analysis of this compound in Rat Plasma
This protocol is a representative method adapted from validated assays for similar flavonoid glycosides from Epimedium species.[6][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., Icariin-d3).
-
Add 400 µL of acetonitrile containing 0.1% formic acid.[6]
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: C18 column (e.g., CORTECS C18, 2.7 µm, 4.6 x 150 mm).[6][8]
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
-
Flow Rate: 0.3 mL/min.[6]
-
Gradient:
-
0-1 min: 5% B
-
1-9 min: 5% to 95% B
-
9-11 min: Hold at 95% B
-
11.1-14 min: Return to 5% B
-
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[6][8]
-
Monitored Transitions (SRM):
-
Note: Specific m/z values for this compound and a suitable internal standard must be determined by direct infusion.
-
Example for related compounds: Epimedin A (821.3 -> 675.2), Epimedin B (821.3 -> 367.1), Epimedin C (821.3 -> 513.1).
-
-
Key MS Parameters:
References
- 1. longdom.org [longdom.org]
- 2. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. providiongroup.com [providiongroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development and Validation of a HPLC-MS/MS Method for Simultaneous Determination of Twelve Bioactive Compounds in Epimedium: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolomic and transcriptomic analysis of the flavonoid biosynthesis pathway in Epimedium sagittatum (Sieb. et Zucc.) Maxim. from distinct locations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Epimedonin H Separation
Welcome to the technical support center for optimizing the mobile phase for Epimedonin H separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to separate this compound?
A good starting point for separating this compound and other related flavonoids from Epimedium species is a reversed-phase HPLC method using a C18 column. A gradient mobile phase system consisting of acetonitrile (B52724) and water, with an acidic modifier, is often effective. For example, a gradient elution with 0.1% (v/v) formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) has been successfully used for the separation of multiple bioactive compounds from Epimedium, including isomers of icariin (B1674258) and epimedins.[1][2]
Q2: My peak for this compound is showing significant tailing. What are the likely causes and solutions?
Peak tailing for this compound can be caused by several factors:
-
Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound, causing tailing.
-
Solution: Add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%) to block the active silanol sites. Alternatively, use a column with a base-deactivated stationary phase.
-
-
Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.
-
Solution: Adjust the mobile phase pH. Adding an acidifier like formic acid or trifluoroacetic acid (TFA) to a pH of 2-4 can suppress the ionization of phenolic hydroxyl groups in flavonoids, leading to sharper peaks.[3]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.[4]
-
Q3: I am observing poor resolution between this compound and other related compounds like Epimedin A, B, and C. How can I improve this?
Improving the resolution between closely related compounds requires careful optimization of the mobile phase and other chromatographic conditions:
-
Modify the Organic Solvent Ratio: Adjusting the gradient profile can significantly impact resolution. A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting peaks.[5]
-
Change the Organic Solvent: While acetonitrile is commonly used, methanol (B129727) can offer different selectivity due to its different solvent properties. Trying a methanol/water mobile phase might alter the elution order and improve separation.
-
Adjust the pH: Fine-tuning the pH of the aqueous phase can alter the retention times of ionizable compounds differently, potentially improving resolution.[6][7]
-
Lower the Temperature: Reducing the column temperature can sometimes enhance separation by increasing the viscosity of the mobile phase and altering the interaction kinetics between the analytes and the stationary phase.[8][9]
Q4: My retention time for this compound is too short, and it's eluting near the solvent front. What should I do?
A very short retention time indicates that the mobile phase is too strong (too high of an organic solvent concentration).
-
Solution: Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient or isocratic mobile phase. This will increase the retention of this compound on the reversed-phase column.
Q5: The baseline of my chromatogram is noisy. What could be the cause?
A noisy baseline can interfere with peak integration and reduce the sensitivity of your analysis. Common causes include:[5][10]
-
Poorly Mixed Mobile Phase: Ensure the mobile phase components are thoroughly mixed and degassed.
-
Contaminated Solvents or Additives: Use high-purity HPLC-grade solvents and fresh additives. Contamination can lead to baseline fluctuations, especially during gradient elution.[10]
-
Air Bubbles in the System: Degas the mobile phase before use and ensure all connections are tight to prevent air from entering the system.
Troubleshooting Guide
This guide addresses common problems encountered during the separation of this compound and provides a systematic approach to resolving them.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Backpressure | 1. Clogged column frit or in-line filter.[5] 2. Particulate matter from the sample. 3. High viscosity of the mobile phase (e.g., high percentage of methanol at low temperatures). | 1. Replace the in-line filter. If the problem persists, reverse-flush the column (check manufacturer's instructions first). 2. Filter the sample through a 0.22 µm syringe filter before injection. 3. Reduce the flow rate or increase the column temperature. Consider switching to acetonitrile, which has a lower viscosity. |
| Ghost Peaks | 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection. 3. Strongly retained compounds from a previous run eluting in the current gradient. | 1. Use fresh, high-purity solvents and additives.[10] 2. Implement a robust needle wash protocol in the autosampler. 3. Include a high-organic wash step at the end of your gradient to elute any strongly retained compounds. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation.[4] 2. Fluctuations in column temperature. 3. Pump malfunction or leaks. | 1. Prepare the mobile phase carefully and consistently. For gradient elution, use an on-line degasser and a reliable pump proportioning valve. 2. Use a column oven to maintain a constant temperature.[8][9] 3. Check for leaks in the pump and fittings. Perform pump performance qualification tests. |
| Split Peaks | 1. Clogged inlet frit of the column. 2. Void in the column packing material. 3. Incompatibility between the sample solvent and the mobile phase.[10] | 1. Replace the column inlet frit. 2. Replace the column. 3. Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[10] |
Experimental Protocols
Protocol 1: General Screening Method for this compound and Related Compounds
This protocol is a starting point for the analysis of complex Epimedium extracts.
-
Gradient Program:
| Time (min) | % B |
| 0 | 10 |
| 5 | 20 |
| 20 | 40 |
| 25 | 90 |
| 30 | 90 |
| 31 | 10 |
| 40 | 10 |
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 5 µL
Visualizations
Workflow for Mobile Phase Optimization
Caption: A workflow diagram for systematic mobile phase optimization.
Troubleshooting Logic for Poor Peak Shape
Caption: A troubleshooting decision tree for addressing poor peak shape.
References
- 1. Development and Validation of a HPLC-MS/MS Method for Simultaneous Determination of Twelve Bioactive Compounds in Epimedium: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 4. HPLC Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. mastelf.com [mastelf.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. quora.com [quora.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: High-Resolution Analysis of Epimedonin H
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the high-resolution analysis of Epimedonin H.
Frequently Asked Questions (FAQs)
Q1: What is the recommended column type for the high-resolution analysis of this compound?
For the high-resolution analysis of this compound and related flavonoids, a reversed-phase C18 column is the most common and recommended choice.[1][2] These columns provide excellent separation for moderately polar to nonpolar compounds like this compound. Look for columns with high carbon load and end-capping to minimize peak tailing.
Q2: What are the typical column dimensions and particle sizes for this compound analysis?
The choice of column dimensions and particle size depends on the desired resolution and analysis time.
-
For standard HPLC analysis: A column with dimensions of 4.6 mm x 150 mm or 4.6 mm x 250 mm and a particle size of 5 µm is a good starting point.[2]
-
For high-resolution UHPLC analysis: A column with a smaller internal diameter (e.g., 2.1 mm) and smaller particle size (e.g., 1.8 µm or 2.7 µm) will provide higher efficiency and resolution. A study on related compounds in Epimedium successfully used a CORTECS® C18 column (4.6 mm × 150 mm, 2.7 μm).[1]
Q3: How do I choose the optimal mobile phase for this compound analysis?
A typical mobile phase for the analysis of this compound on a C18 column consists of a mixture of an aqueous solvent and an organic solvent, often with an acidic modifier.
-
Aqueous Phase: HPLC-grade water.
-
Organic Phase: Acetonitrile is generally preferred over methanol (B129727) as it often provides better peak shape and lower viscosity.
-
Acidic Modifier: Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase and the analyte itself.[1]
A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to achieve a good separation of this compound from other related compounds.
Q4: My peaks for this compound are tailing. What are the possible causes and solutions?
Peak tailing is a common issue in HPLC and can be caused by several factors.
-
Secondary Interactions: The analyte may be interacting with active silanol groups on the silica-based stationary phase.
-
Solution: Use a well-end-capped C18 column. Lowering the pH of the mobile phase by adding an acid like formic acid can also help.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination: Buildup of contaminants on the column can affect peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.
-
-
Dead Volume: Excessive tubing length or improper connections can cause peak broadening and tailing.
-
Solution: Use tubing with a small internal diameter and ensure all connections are properly fitted.
-
Q5: I am observing poor resolution between this compound and other components in my sample. How can I improve it?
Poor resolution can be addressed by optimizing several chromatographic parameters.
-
Mobile Phase Composition: Adjust the gradient profile of your mobile phase. A shallower gradient can often improve the separation of closely eluting peaks.
-
Column Selection: Switch to a column with a smaller particle size or a longer length to increase the column's efficiency (plate number).
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.
-
Temperature: Optimizing the column temperature can affect the selectivity of the separation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | - Incorrect injection volume- Sample degradation- Detector issue (e.g., lamp off) | - Verify injection volume and syringe/autosampler operation.- Check the stability of this compound in your sample solvent. A study on a related compound, "Epimidin," showed it was not resistant to strong acids, bases, and peroxide.[2]- Ensure the detector is on and the correct wavelength is set. |
| Broad Peaks | - Column contamination- High dead volume- Sample solvent incompatible with mobile phase | - Flush the column with a strong solvent.- Minimize tubing length and use appropriate fittings.- Dissolve the sample in the initial mobile phase if possible. |
| Split Peaks | - Clogged inlet frit- Column void or channeling- Co-elution of an interfering compound | - Reverse-flush the column (if the manufacturer allows).- Replace the column.- Optimize the mobile phase or use a different column chemistry to resolve the peaks. |
| Baseline Noise or Drift | - Air bubbles in the system- Contaminated mobile phase or detector cell- Pump malfunction | - Degas the mobile phase.- Use fresh, high-purity solvents and flush the detector cell.- Check for leaks and ensure the pump is delivering a stable flow.[3][4][5][6][7] |
| Retention Time Shifts | - Inconsistent mobile phase preparation- Fluctuation in column temperature- Column aging | - Prepare fresh mobile phase accurately.- Use a column oven to maintain a constant temperature.- Replace the column if it has been used extensively. |
Experimental Protocols
High-Resolution HPLC-MS/MS Method for this compound and Related Flavonoids
This protocol is adapted from a validated method for the simultaneous determination of twelve bioactive compounds in Epimedium.[1]
1. Chromatographic System:
-
Instrument: UHPLC system coupled with a tandem mass spectrometer (MS/MS).
-
Column: CORTECS® C18 column (4.6 mm × 150 mm, 2.7 μm).
2. Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 10 2.0 20 10.0 40 15.0 60 18.0 90 20.0 90 20.1 10 | 25.0 | 10 |
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Source Parameters: Optimize source temperature, desolvation gas flow, and cone voltage for this compound.
-
MRM Transitions: Determine the specific precursor and product ions for this compound for quantification.
4. Sample Preparation:
-
Extract the sample containing this compound with a suitable solvent (e.g., methanol or 70% ethanol).
-
Centrifuge the extract to remove any particulate matter.
-
Dilute the supernatant with the initial mobile phase before injection.
Visualizations
References
- 1. Development and Validation of a HPLC-MS/MS Method for Simultaneous Determination of Twelve Bioactive Compounds in Epimedium: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. mastelf.com [mastelf.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
improving signal-to-noise ratio for trace level detection of Epimedonin H
Welcome to the technical support center for the trace level detection of Epimedonin H. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide: Improving Signal-to-Noise Ratio (S/N)
A low signal-to-noise ratio (S/N) is a common challenge in trace level analysis, making it difficult to distinguish the analyte peak from the baseline noise.[1] This guide outlines common problems that lead to a poor S/N for this compound detection and provides systematic solutions to enhance sensitivity.
| Problem | Potential Causes | Recommended Solutions & Actions | Expected S/N Improvement |
| High Baseline Noise (Irregular/Spiky) | 1. Contaminated mobile phase or system components.[2][3] 2. Air bubbles in the pump or detector.[4] 3. Particulates from sample or worn seals.[5] 4. Electrical interference from nearby equipment.[5] | 1. Use fresh, HPLC/MS-grade solvents and additives.[6] Flush the system with a strong solvent (e.g., isopropanol). 2. Degas the mobile phase thoroughly using an inline degasser or sonication.[2] Purge the pump. 3. Filter all samples through a 0.22 µm filter before injection.[2] Perform regular maintenance on pump seals and injector rotors. 4. Ensure the instrument has a stable, isolated power supply. | High (2x - 10x) |
| High Baseline Noise (Cyclic/Pulsing) | 1. Inadequate mobile phase mixing. 2. Pump malfunction (faulty check valves, worn piston seals).[1][3] | 1. If using a gradient, ensure solvents are miscible and consider adding a static mixer. 2. Perform pump maintenance: clean or replace check valves and piston seals.[4] | Moderate to High (2x - 5x) |
| Baseline Drift | 1. Column temperature fluctuations.[4] 2. Mobile phase composition changing over time (e.g., evaporation of volatile components). 3. Contaminants slowly eluting from the column.[1] | 1. Use a column oven to maintain a stable temperature. 2. Keep mobile phase reservoirs covered. Prepare fresh mobile phase daily. 3. Implement a column wash step at the end of each sequence. | Moderate (Improves peak integration accuracy) |
| Low Analyte Signal (Peak Height) | 1. Suboptimal mass spectrometer ionization. 2. Inefficient sample extraction or sample loss.[7] 3. Incorrect mobile phase pH affecting analyte ionization. 4. Degradation of the analyte during storage or analysis.[1] | 1. Optimize ESI source parameters (gas temperature, flow, nebulizer pressure, capillary voltage).[8] For this compound and related compounds, negative ion mode is often effective.[2] 2. Validate and optimize the sample preparation method (e.g., SPE, LLE). Ensure complete solvent evaporation and reconstitution in a suitable solvent. 3. For flavonoids, a slightly acidic mobile phase (e.g., 0.1% formic acid) is common to promote protonation/deprotonation.[2] 4. Check analyte stability under experimental conditions (autosampler temperature, storage).[9] | High (2x - 20x) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.[3] 2. Secondary interactions with the stationary phase. 3. Mismatch between injection solvent and mobile phase. | 1. Reduce the injection volume or dilute the sample. 2. Ensure the mobile phase pH is appropriate for the analyte's pKa. 3. Dissolve the final extract in a solvent that is weaker than or similar in composition to the initial mobile phase. | Moderate (Improves peak integration and resolution) |
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for extracting this compound from a complex matrix like plasma or plant tissue?
A1: For plasma samples, protein precipitation is a rapid and effective method. A study on related compounds in Epimedium successfully used acetonitrile (B52724) for this purpose.[7] For plant tissues, extraction with 70% ethanol (B145695) followed by purification using a solid-phase extraction (SPE) cartridge (e.g., C18) is a robust method to remove interfering substances and concentrate the analyte.[10] The choice of SPE sorbent and elution solvents should be optimized to maximize the recovery of this compound.
Q2: Which LC-MS ionization mode and settings are recommended for this compound?
A2: Electrospray ionization (ESI) in negative ion mode is highly effective for flavonoids like this compound and its related glycosides.[2] Key parameters to optimize include nebulizer pressure, gas temperature (typically around 300-350 °C), gas flow rate, and capillary voltage.[6][8] For trace level detection, using Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer will provide the best sensitivity and selectivity.[7]
Q3: How can I reduce matrix effects that suppress the this compound signal?
A3: Matrix effects, where co-eluting endogenous compounds interfere with analyte ionization, are a common issue in trace analysis.[6] To mitigate this:
-
Improve Sample Cleanup: Use a more selective sample preparation method like SPE to remove interfering components.
-
Optimize Chromatography: Adjust the HPLC gradient to separate this compound from the interfering compounds. Using a high-efficiency column, such as one with sub-3 µm particles, can improve resolution.[2]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.
Q4: My baseline is noisy even after using high-purity solvents. What else can I check?
A4: If solvent quality is confirmed, investigate the following:
-
System Leaks: Even a small leak in a fitting can introduce noise.[2] Systematically check all connections from the pump to the detector.
-
Pump Performance: Worn pump seals or malfunctioning check valves can cause pressure fluctuations that manifest as baseline noise.[1]
-
Detector Lamp: In UV detectors, an aging lamp can cause instability. Check the lamp's energy output.
-
Mobile Phase Degassing: Ensure your inline degasser is functioning correctly or that manual degassing (sonication) was adequate.[2]
Q5: Can software-based approaches improve my S/N ratio?
A5: Yes, data processing techniques can significantly improve the S/N ratio after data acquisition. Common methods include:
-
Signal Averaging: If multiple injections are possible, averaging the chromatograms can reduce random noise. The S/N ratio improves by the square root of the number of scans averaged.
-
Smoothing Algorithms: Applying a digital filter, such as a Moving Average or Savitzky-Golay filter, can reduce high-frequency noise.[7] Be cautious, as excessive smoothing can broaden and shorten the peak, affecting quantification.[10]
Experimental Protocols
Protocol 1: Extraction of this compound from Rat Plasma
This protocol is adapted from a validated method for related flavonoid glycosides from Epimedium.[2][7]
-
Sample Collection: Collect blood samples into tubes containing an anticoagulant (e.g., heparin). Centrifuge to separate plasma.
-
Protein Precipitation:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 2 minutes to precipitate proteins.
-
-
Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Injection: Vortex briefly and inject 5 µL into the LC-MS/MS system.
Protocol 2: LC-MS/MS Instrument Parameters
These are starting parameters based on methods for similar compounds and should be optimized for your specific instrument.[2]
-
HPLC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: A high-efficiency C18 column (e.g., CORTECS® C18, 2.7 µm, 4.6 x 150 mm).[2]
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 60% B
-
10-12 min: 60% to 95% B
-
12-15 min: Hold at 95% B (Column Wash)
-
15-15.1 min: 95% to 5% B
-
15.1-20 min: Hold at 5% B (Equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole MS.
-
Ionization Mode: ESI, Negative.
-
Key Settings:
-
Capillary Voltage: 3500-4000 V
-
Gas Temperature: 300 °C
-
Nitrogen Flow Rate: 10 L/min
-
Nebulizer Pressure: 35 psi
-
-
Detection Mode: Selected Reaction Monitoring (SRM). Precursor and product ions for this compound must be determined by infusing a standard solution.
References
- 1. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a HPLC-MS/MS Method for Simultaneous Determination of Twelve Bioactive Compounds in Epimedium: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic–pharmacodynamic model for perindoprilat regional haemodynamic effects in healthy volunteers and in congestive heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach [mdpi.com]
- 5. The impact of pre‐analytical variations on biochemical analytes stability: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Epimedonin H Quantification
This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of Epimedonin H, a bioactive flavonoid found in plants of the Epimedium genus. The comparison focuses on High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The information presented is intended for researchers, scientists, and drug development professionals involved in the analysis of herbal medicines and natural products.
Method Comparison
The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. Both HPLC-MS/MS and UPLC-MS/MS are powerful techniques for this purpose, with UPLC-MS/MS generally offering advantages in terms of speed and resolution.
Table 1: Comparison of HPLC-MS/MS and UPLC-MS/MS Method Validation Parameters for Flavonoid Glycoside Quantification
| Validation Parameter | HPLC-MS/MS | UPLC-MS/MS |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Precision (RSD%) | Intra-day: < 10.9% Inter-day: < 10.9% | Intra-day: < 6.27% Inter-day: < 6.27% |
| Accuracy (RE%) | -5.6% to 13.0% | 88.65% to 97.18% |
| Recovery (%) | 60.66% to 99.77% | Not explicitly stated, but good accuracy suggests efficient recovery. |
| Matrix Effect (%) | 93.08% to 119.84% | Not explicitly stated, but good accuracy in plasma suggests minimal matrix effects. |
| Lower Limit of Quantification (LLOQ) | < 10 ng/mL | ~2 ng/mL |
Experimental Protocols
Detailed methodologies for both HPLC-MS/MS and a representative UPLC-MS/MS method are provided below. These protocols are based on established methods for the quantification of similar flavonoid glycosides and can be adapted for this compound.
HPLC-MS/MS Method
This protocol is adapted from a validated method for the simultaneous determination of twelve bioactive compounds in Epimedium.[1][2]
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Inject 5 µL of the supernatant into the HPLC-MS/MS system.
2. Chromatographic Conditions
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient Elution:
-
0-2 min: 10-30% B
-
2-8 min: 30-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B
-
-
Column Temperature: 35°C
3. Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI), negative ion mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
MRM Transitions: To be determined by infusing a standard solution of this compound.
UPLC-MS/MS Method
This protocol is a representative method based on common practices for UPLC-MS/MS analysis of small molecules in biological matrices.
1. Sample Preparation (Plasma)
-
To 50 µL of plasma, add 150 µL of methanol (B129727) containing the internal standard.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Dilute the supernatant 1:1 with water.
-
Inject 2 µL into the UPLC-MS/MS system.
2. Chromatographic Conditions
-
Column: UPLC C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B
-
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI), positive or negative ion mode (to be optimized for this compound)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 1.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 150 L/h
-
Desolvation Gas Flow: 1000 L/h
-
MRM Transitions: To be determined by infusing a standard solution of this compound.
Visualizations
The following diagrams illustrate the experimental workflow for sample analysis and a key signaling pathway potentially modulated by this compound, based on the activity of structurally similar Epimedium flavonoids.
Caption: Experimental workflow for the quantification of this compound.
Caption: PI3K/Akt signaling pathway modulated by Epimedium flavonoids.
Conclusion
Both HPLC-MS/MS and UPLC-MS/MS are suitable and robust methods for the quantification of this compound in various matrices. The choice between the two will largely depend on the specific requirements of the study. UPLC-MS/MS offers faster analysis times and potentially higher sensitivity, making it ideal for high-throughput screening. HPLC-MS/MS, being more widely available, remains a reliable and accurate alternative. The provided protocols and validation parameters serve as a strong foundation for developing and implementing a validated analytical method for this compound quantification. Further studies on Epimedium flavonoids, including this compound, have indicated their potential to modulate key cellular signaling pathways such as the PI3K/Akt and MAPK pathways, suggesting a basis for their therapeutic effects.[1][3][4][5][6][7]
References
- 1. Molecular mechanisms regulating the pharmacological actions of icariin with special focus on PI3K-AKT and Nrf-2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epimedium flavonoids protect neurons and synapses in the brain via activating NRG1/ErbB4 and BDNF/Fyn signaling pathways in a chronic cerebral hypoperfusion rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Icariin stimulates angiogenesis by activating the MEK/ERK- and PI3K/Akt/eNOS-dependent signal pathways in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epimedium flavonoids improve cerebral white matter lesions by inhibiting neuroinflammation and activating neurotrophic factor signal pathways in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epimedium sagittatum Maxim ameliorates adriamycin‐induced nephropathy by restraining inflammation and apoptosis via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K-AKT Signaling Activation and Icariin: The Potential Effects on the Perimenopausal Depression-Like Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity of Epimedium Flavonoids in Cancer Cell Lines
A comprehensive analysis of the anti-cancer effects of Icariin, Icariside II, and Icaritin, focusing on their impact on critical signaling pathways and the induction of programmed cell death.
This guide provides a comparative overview of the bioactivity of three prominent flavonoids derived from Epimedium species: Icariin, Icariside II, and Icaritin. Due to the limited availability of research on Epimedonin H, this guide focuses on these well-studied analogues to provide valuable insights for researchers, scientists, and drug development professionals. The following sections detail their effects on various cancer cell lines, their mechanisms of action involving the PI3K/AKT/mTOR and MAPK/ERK signaling pathways, and their roles in inducing apoptosis and autophagy.
Data Presentation: Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Icariin, Icariside II, and Icaritin in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Icaritin | UMUC-3 | Urothelial Cancer | 15.71 | 48 |
| T24 | Urothelial Cancer | 19.55 | 48 | |
| MB49 (murine) | Urothelial Cancer | 9.32 | 48 | |
| NB4 | Acute Myeloid Leukemia | Dose-dependent | Not Specified | |
| HL60 | Acute Myeloid Leukemia | Dose-dependent | Not Specified | |
| U937 | Acute Myeloid Leukemia | Dose-dependent | Not Specified | |
| Icariside II | U937 | Acute Myeloid Leukemia | ~25-50 | 24, 48, 72 |
| Glioblastoma cells | Glioblastoma | ~30 | Not Specified | |
| Icariin | Mouse Melanoma B16 | Melanoma | 10, 20, 50 (tested concentrations) | 24 |
Signaling Pathway Modulation
Icariin, Icariside II, and Icaritin have been shown to exert their anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[1] Aberrant activation of this pathway is a hallmark of many cancers. The investigated Epimedium flavonoids have been shown to inhibit this pathway at various points.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Icariin [label="Icariin", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Icariside_II [label="Icariside II", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Icaritin [label="Icaritin", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> AKT [label="Activates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> S6K; mTORC1 -> fourEBP1; S6K -> Proliferation; fourEBP1 -> Proliferation [arrowhead=tee]; AKT -> Apoptosis [arrowhead=tee, label="Inhibits"];
// Inhibition by compounds Icariin -> mTORC1 [color="#EA4335", arrowhead=tee, label="Inhibits"]; Icariside_II -> mTORC1 [color="#EA4335", arrowhead=tee, label="Inhibits"]; Icaritin -> AKT [color="#EA4335", arrowhead=tee, label="Inhibits"]; }
Figure 1: PI3K/AKT/mTOR Pathway Inhibition.
MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling route that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cell cycle progression.[2] The dysregulation of this pathway is also frequently observed in cancer.
// Nodes Receptor [label="Growth Factor\nReceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Transcription Factors\n(e.g., c-Myc, Elk1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Differentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Icariin [label="Icariin", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Icariside_II [label="Icariside II", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Icaritin [label="Icaritin", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Receptor -> Ras [label="Activates"]; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Transcription; Transcription -> Proliferation;
// Inhibition by compounds Icariin -> ERK [color="#EA4335", arrowhead=tee, label="Inhibits\n(p-ERK)"]; Icariside_II -> ERK [color="#EA4335", arrowhead=tee, label="Inhibits\n(p-ERK)"]; Icaritin -> ERK [color="#EA4335", arrowhead=tee, label="Inhibits\n(p-ERK)"]; }
Figure 2: MAPK/ERK Pathway Inhibition.
Induction of Apoptosis and Autophagy
Apoptosis: All three flavonoids, Icariin, Icariside II, and Icaritin, have been demonstrated to induce apoptosis in various cancer cell lines. This programmed cell death is often mediated through the intrinsic mitochondrial pathway, characterized by the activation of caspases-9, -3, and -7, and the cleavage of PARP.[3]
Autophagy: The role of these compounds in autophagy is more complex. For instance, Icariside II has been shown to enhance autophagy in prostate cancer cells.[4] In contrast, Icariin has been reported to inhibit autophagy in certain cancer cell lines.[5] This dual role suggests that the effect on autophagy may be cell-type specific and dependent on the particular compound.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the bioactivity of compounds like Icariin, Icariside II, and Icaritin.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8][9][10]
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Western Blotting for Signaling Protein Analysis
Western blotting is used to detect specific proteins in a sample and assess their expression and phosphorylation status.[11][12][13]
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
The following diagram illustrates a general workflow for the cross-validation of the bioactivity of Epimedium flavonoids in different cell lines.
// Nodes Start [label="Start: Select Bioactive\nCompound & Cell Lines", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MTT [label="Cell Viability Assay\n(MTT)", fillcolor="#F1F3F4", fontcolor="#202124"]; IC50 [label="Determine IC50", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis Assay\n(Annexin V/PI)", fillcolor="#F1F3F4", fontcolor="#202124"]; WesternBlot [label="Western Blot Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling [label="Analyze Signaling Pathways\n(PI3K/AKT, MAPK/ERK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ApoptosisProteins [label="Analyze Apoptosis &\nAutophagy Proteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion: Compare Bioactivity\nAcross Cell Lines", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> MTT; MTT -> IC50; IC50 -> Apoptosis; IC50 -> WesternBlot; Apoptosis -> ApoptosisProteins; WesternBlot -> Signaling; WesternBlot -> ApoptosisProteins; Signaling -> Conclusion; ApoptosisProteins -> Conclusion; }
Figure 3: General Experimental Workflow.
References
- 1. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 2. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 3. Icaritin induces AML cell apoptosis via the MAPK/ERK and PI3K/AKT signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of Icariside II on Human Prostate Cancer Cell Proliferation, Mobility, and Autophagy via PI3K-AKT-mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Icariin alleviates osteoarthritis through PI3K/Akt/mTOR/ULK1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. kumc.edu [kumc.edu]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.co.jp]
- 9. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. Western blot protocol | Abcam [abcam.com]
A Comparative Analysis of the Bioactivities of Prenylflavonoids
For Researchers, Scientists, and Drug Development Professionals
Prenylflavonoids, a class of flavonoids characterized by the presence of one or more prenyl groups, have garnered significant attention in the scientific community for their diverse and potent biological activities. These activities, which include cytotoxic, anti-inflammatory, and antioxidant effects, are often enhanced by the lipophilic nature of the prenyl moiety, which can improve interaction with cellular membranes and target proteins. This guide provides a comparative overview of the performance of various prenylflavonoids across key biological assays, supported by experimental data. While this guide aims to be comprehensive, it is important to note the current lack of specific published data for Epimedonin H within the scope of the assays presented here. The data herein is compiled from various studies to offer a comparative perspective on the potential of this compound class.
Comparative Performance Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of several prenylflavonoids in cytotoxicity, anti-inflammatory, and antioxidant assays, providing a quantitative comparison of their potency.
Table 1: Cytotoxicity of Prenylflavonoids against Various Cancer Cell Lines (MTT Assay)
| Prenylflavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| Xanthohumol | MCF-7 (Breast) | 8.07 ± 0.52 | [1] |
| T47D (Breast) | 7.45 ± 0.87 | [1] | |
| LoVo (Colon) | 91.31 ± 8.92 | [1] | |
| PC-3 (Prostate) | 12.5 | [1] | |
| 8-Prenylnaringenin | MCF-7 (Breast) | >100 | [2] |
| 6-Prenylnaringenin | MDA-MB-231 (Breast) | >100 | [2] |
| Kuwanon C | THP-1 (Leukemia) | 1.7 ± 0.03 | [3] |
| Kuwanon E | THP-1 (Leukemia) | 4.0 ± 0.08 | [3] |
| Sanggenon E | THP-1 (Leukemia) | 4.0 ± 0.12 | [3] |
| Morusinol | THP-1 (Leukemia) | 4.3 ± 0.09 | [3] |
Table 2: Anti-Inflammatory Activity of Prenylflavonoids (Nitric Oxide Inhibition Assay)
| Prenylflavonoid | Cell Line | IC50 (µM) | Reference |
| Cudraflavone B | RAW 264.7 | 2.5 | [4] |
| Diarylpentanoid 88 | RAW 264.7 | 4.9 ± 0.3 | [5] |
| Diarylpentanoid 97 | RAW 264.7 | 9.6 ± 0.5 | [5] |
| Curcumin | RAW 264.7 | 14.7 ± 0.2 | [5] |
Table 3: Antioxidant Activity of Prenylflavonoids (DPPH Radical Scavenging Assay)
| Prenylflavonoid | IC50 (µg/mL) | Reference |
| (-)-Epicatechin | ~1.5 | [6] |
| H. olympicum extract | 3.92 ± 0.73 | [7] |
| H. perforatum extract | 10.45 ± 0.61 | [7] |
| H. vesiculosum extract | 28 ± 1.41 | [7] |
| Quercetin | 4.97 | [8] |
| Ascorbic Acid | 4.97 | [8] |
Key Signaling Pathways and Experimental Workflows
The biological activities of prenylflavonoids are often attributed to their modulation of key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate a simplified overview of the NF-κB signaling pathway, a critical regulator of inflammation, and a general workflow for assessing the bioactivity of these compounds.
Caption: Simplified NF-κB signaling pathway and points of inhibition by prenylflavonoids.
Caption: General experimental workflow for comparative bioactivity assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the cytotoxic effects of prenylflavonoids on cancer cell lines and calculate the IC50 value.
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be measured spectrophotometrically.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the prenylflavonoid compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition Assay
Objective: To evaluate the anti-inflammatory potential of prenylflavonoids by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The production of nitric oxide, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the prenylflavonoid compounds for 1-2 hours.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value is calculated from the dose-response curve.
Antioxidant Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To assess the free radical scavenging activity of prenylflavonoids.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Procedure:
-
Sample Preparation: Prepare various concentrations of the prenylflavonoid compounds in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in the same solvent.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [((Absorbance of control - Absorbance of sample) / Absorbance of control))] x 100
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of % inhibition versus concentration.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The Antioxidant Activity of Prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalsciencebooks.info [globalsciencebooks.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HOPS: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
Unraveling the Architecture of Epimedonin H: A Comparative Guide to Structural Elucidation via 2D NMR
For researchers, scientists, and professionals in drug development, the precise determination of a natural product's chemical structure is a critical step in the journey from discovery to potential therapeutic application. This guide provides a comprehensive comparison of the use of 2D Nuclear Magnetic Resonance (NMR) spectroscopy for confirming the structure of Epimedonin H, a prenylated 2-phenoxychromone, with alternative analytical techniques. By presenting detailed experimental data and protocols, this document aims to offer an objective evaluation of these methodologies.
The structural elucidation of novel compounds is a cornerstone of natural product chemistry. While various analytical techniques can provide pieces of the structural puzzle, 2D NMR spectroscopy has emerged as a powerful and indispensable tool for unambiguously assembling the complete molecular architecture. This guide will delve into the application of a suite of 2D NMR experiments – COSY, HSQC, HMBC, and NOESY – in the confirmation of the structure of this compound, a compound isolated from Epimedium brevicornum.[1]
The Power of 2D NMR in Deciphering this compound
Two-dimensional NMR techniques provide through-bond and through-space correlations between nuclei, allowing for the comprehensive mapping of a molecule's connectivity and stereochemistry. The structure of this compound was successfully elucidated using a combination of these experiments.
Key 2D NMR Experiments and Their Role
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY correlations were crucial in establishing the spin systems within the distinct fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This provides a direct link between the ¹H and ¹³C NMR spectra, facilitating the assignment of carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This long-range correlation is vital for connecting the individual spin systems and piecing together the carbon skeleton of this compound.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond correlations, NOESY reveals through-space proximity of protons. This is instrumental in determining the relative stereochemistry and spatial arrangement of different parts of the molecule.
The workflow for confirming the structure of this compound using 2D NMR is a systematic process of data acquisition and interpretation.
Comparative Analysis: 2D NMR vs. Alternative Techniques
While 2D NMR is a powerful tool, other analytical methods also play significant roles in structure elucidation. Here, we compare the utility of 2D NMR with X-ray crystallography and mass spectrometry in the context of flavonoid chemistry.
| Feature | 2D NMR Spectroscopy | X-ray Crystallography | Mass Spectrometry |
| Principle | Measures nuclear spin interactions to determine connectivity and spatial proximity. | Determines the three-dimensional arrangement of atoms in a crystalline solid. | Measures the mass-to-charge ratio of ions to determine molecular weight and fragmentation patterns. |
| Sample State | Solution | Crystalline Solid | Gas phase (ions) |
| Information Provided | Detailed connectivity, stereochemistry, and conformational information. | Unambiguous 3D structure and absolute stereochemistry. | Molecular formula and fragmentation patterns, which can infer structural motifs. |
| Strengths | - Non-destructive- Provides detailed structural information in solution, which is often biologically relevant.- Versatile for a wide range of organic molecules. | - Provides the definitive 3D structure.- Can determine absolute configuration. | - High sensitivity, requiring very small sample amounts.- Can be coupled with chromatography for complex mixture analysis. |
| Limitations | - Requires relatively larger sample amounts compared to MS (B15284909).- Complex spectra can be challenging to interpret.- Does not directly provide absolute stereochemistry. | - Requires a suitable single crystal, which can be difficult to obtain.- The solid-state structure may not represent the conformation in solution. | - Provides indirect structural information that requires interpretation.- Isomers can be difficult to distinguish without tandem MS. |
Experimental Protocols
2D NMR Spectroscopy of this compound
The following provides a general outline of the experimental conditions typically employed for the 2D NMR analysis of flavonoid compounds like this compound.
Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) to a concentration of approximately 5-10 mg/0.5 mL.
Instrumentation: NMR spectra are typically recorded on a high-field spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.
Typical Acquisition Parameters:
-
COSY: A standard gradient-selected COSY (gCOSY) experiment is performed. Key parameters include spectral widths of approximately 10-12 ppm in both dimensions, an acquisition time of around 0.2-0.3 seconds, and a relaxation delay of 1-2 seconds.
-
HSQC: A phase-sensitive gradient-selected HSQC experiment is used to correlate proton and carbon chemical shifts. The spectral width in the ¹H dimension is typically 10-12 ppm, and in the ¹³C dimension is around 160-200 ppm.
-
HMBC: A gradient-selected HMBC experiment is optimized for long-range couplings (typically 8-10 Hz). The spectral widths are similar to those used for HSQC.
-
NOESY: A phase-sensitive NOESY experiment with a mixing time of 500-800 ms is commonly used to observe through-space correlations.
Alternative Methodologies: A Brief Overview
X-ray Crystallography: For X-ray crystallographic analysis, a single crystal of the compound of suitable size and quality is required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is initially used to determine the accurate mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is then employed to fragment the molecule and analyze the resulting fragment ions. The fragmentation pattern provides valuable information about the different structural components of the molecule.[2][3][4]
Conclusion
The structural confirmation of this compound serves as a compelling case study for the power and utility of 2D NMR spectroscopy in natural product chemistry. The suite of 2D NMR experiments provides a detailed and comprehensive picture of the molecular architecture, from the basic carbon framework to the subtle nuances of its three-dimensional shape. While X-ray crystallography can provide the ultimate proof of structure in the solid state, and mass spectrometry offers unparalleled sensitivity for molecular formula determination, 2D NMR remains the cornerstone for elucidating the intricate structures of novel compounds in their solution state, which is often more relevant to their biological function. The choice of technique, or more often the combination of techniques, will ultimately depend on the specific research question and the nature of the compound under investigation.
References
- 1. Perplexing Polyphenolics: The Isolations, Syntheses, Reappraisals, and Bioactivities of Flavonoids, Isoflavonoids, and Neoflavonoids from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
Independent Replication of Published Epimedonin H Findings: A Comparative Guide
Despite a comprehensive search of scientific literature, no publications detailing the isolation, characterization, or biological activity of a compound specifically named "Epimedonin H" could be located. Therefore, a direct comparison guide based on independent replication of its findings cannot be provided.
This guide, however, offers a comparative analysis of recently discovered prenylated flavonoids from the Epimedium genus, which are known for their cytotoxic activities against cancer cells—a property often attributed to novel compounds from this plant family. This information is intended to provide a relevant alternative for researchers, scientists, and drug development professionals interested in the therapeutic potential of Epimedium-derived compounds.
The focus of this guide will be on newly isolated prenylated flavonoids from Epimedium sagittatum and Epimedium koreanum, for which experimental data on cytotoxic effects, particularly against human breast cancer cell lines (MCF-7), have been published. We will also reference Icaritin, a well-established prenylated flavonoid from Epimedium that has been commercialized as an anti-cancer agent.[1][2]
Comparative Analysis of Bioactive Prenylated Flavonoids from Epimedium
The following tables summarize the available quantitative data on the cytotoxic activity of various prenylated flavonoids isolated from Epimedium species.
Table 1: Cytotoxic Activity of Enantiomeric Prenylated Flavonoids from Epimedium sagittatum against MCF-7 Cells [1]
| Compound | IC₅₀ (µM) on MCF-7 | Notes |
| (+)-Epimesatine J (1a) | > 10 | |
| (-)-Epimesatine J (1b) | > 10 | |
| (+)-Epimesatine K (2a) | > 10 | |
| (-)-Epimesatine K (2b) | > 10 | |
| (+)-Epimesatine L (4a) | 7.45 | |
| (-)-Epimesatine L (4b) | > 10 | |
| (+)-Epimesatine M (5a) | > 10 | |
| (-)-Epimesatine M (5b) | 8.97 | |
| (+)-Epimesatine N (6a) | > 10 | |
| (-)-Epimesatine N (6b) | > 10 | |
| Docetaxel (Positive Control) | 2.13 |
Table 2: Cytotoxic Activity of Flavonoids from Epimedium sagittatum against MCF-7 Cells [2]
| Compound | IC₅₀ (µM) on MCF-7 | Notes |
| Epimesatine P | 50.3 | |
| Epimesatine Q | 1.27 | More potent than the positive control. |
| Epimesatine R | > 50 | |
| Epimesatine S | 25.8 | |
| Docetaxel (Positive Control) | 2.13 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the referenced studies.
Cell Culture and Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Human breast cancer cells (MCF-7) and human breast epithelial cells (MCF-10A) were used.
-
Culture Conditions: Cells were cultured in DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Experimental Procedure:
-
Cells were seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds for 48 hours.
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.[1][2]
-
Visualizations
Experimental Workflow for Cytotoxicity Screening
References
A Comparative Analysis of Natural vs. Synthetic Epimedonin H: An Efficacy Review
Researchers are increasingly investigating the therapeutic potential of phytochemicals, such as Epimedonin H, a recently isolated prenylated 2-phenoxychromone from Epimedium brevicornum. However, a direct comparative analysis of the efficacy between synthetically produced and naturally sourced this compound is currently unavailable in scientific literature. This guide, therefore, utilizes Icariin (B1674258), the most abundant and well-researched bioactive flavonoid from the Epimedium genus, as a representative compound to explore the potential differences and similarities in efficacy that could be anticipated between natural and synthetic versions of such molecules.
This comparison focuses on the anti-cancer properties of Icariin, drawing upon a wealth of preclinical data. While direct experimental comparisons are lacking, this guide provides a framework for understanding the key parameters for evaluation and the underlying mechanisms of action.
Data Presentation: Anti-Cancer Efficacy of Natural Icariin
The anti-cancer effects of naturally derived Icariin have been documented across various cancer cell lines. The following table summarizes key findings from in vitro studies.
| Cancer Cell Line | Assay | Key Findings | Reference |
| Oral Squamous Cell Carcinoma (OSCC) | Proliferation Assay, Apoptosis Assay | Icariin inhibited cell proliferation and induced apoptosis by inhibiting the NF-κB and PI3K/AKT signaling pathways. | [1] |
| Lung Cancer (A549 & NCI-H1975) | Cell Viability Assay, In vivo xenograft model | Icariin suppressed lung cancer progression in a time- and dose-dependent manner with minimal toxicity to normal cells. | [1] |
| Gallbladder Cancer (GBC-SD & SGC-996) | Proliferation Assay, Apoptosis Assay | Dose-dependent suppression of cell proliferation and induction of apoptosis. Enhanced caspase-3 activity and suppression of anti-apoptotic proteins. | [1] |
| Osteosarcoma | Proliferation and Invasion Assays | Regulated proliferation and invasion by suppressing the Wnt/β-catenin signaling pathway. | [1] |
| Multiple Myeloma (U266) | Apoptosis Assay, Western Blot | Down-regulated expression of anti-apoptotic proteins (Bcl-2, Bcl-xL, survivin), enhanced PARP cleavage, and caspase-3 activation. | [2] |
| Prostate Cancer (PC-3) | Cell Cycle Analysis | Icaritin, a derivative of Icariin, induced G1 and G2/M cell cycle arrest. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anti-cancer efficacy of compounds like Icariin.
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., natural or synthetic Icariin) for specific time intervals (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the test compound for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline).
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Following treatment, cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, NF-κB p65, Bcl-2, Bax, Caspase-3).
-
Secondary Antibody Incubation: The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Signaling Pathways of Natural Icariin in Cancer Cells
The anti-cancer effects of natural Icariin are mediated through the modulation of several key signaling pathways. The diagram below illustrates the interplay of these pathways.
Caption: Key signaling pathways modulated by natural Icariin in cancer cells.
Experimental Workflow for Efficacy Comparison
A standardized experimental workflow is essential for an objective comparison between synthetic and natural compounds.
Caption: A logical workflow for comparing the efficacy of natural and synthetic compounds.
Discussion and Future Directions
While this guide provides a comprehensive overview of the anti-cancer effects of natural Icariin as a proxy for this compound, it is crucial to acknowledge the limitations stemming from the lack of direct comparative data.
Natural Compounds:
-
Advantages: Often perceived as having better biocompatibility and may benefit from synergistic effects with other co-extracted compounds.
-
Disadvantages: Subject to batch-to-batch variability, potential for contamination, and challenges in scaling up production with consistent purity.
Synthetic Compounds:
-
Advantages: High purity and consistency, well-defined structure, and scalability of production. Synthetic derivatives can be designed to enhance bioavailability and efficacy.[3]
-
Disadvantages: The synthesis process can be complex and costly. The biological equivalence to the natural counterpart needs to be rigorously established.
For a definitive comparison of synthetic versus natural this compound, future research should focus on a head-to-head evaluation following the experimental workflow outlined above. Such studies would need to ensure the high purity of both the isolated natural compound and the synthetically derived molecule. Investigating their respective pharmacokinetic and pharmacodynamic profiles will also be essential to fully understand any differences in their in vivo efficacy. The development of synthetic derivatives of these natural products also holds promise for improving their therapeutic potential.[3][4]
References
- 1. Icariin as a potential anticancer agent: a review of its biological effects on various cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Properties of the Naturally Occurring Aphrodisiacs: Icariin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the myth of icariin and synthetic derivatives in improving erectile function from a molecular biology perspective: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the myth of icariin and synthetic derivatives in improving erectile function from a molecular biology perspective: a narrative review - Niu - Translational Andrology and Urology [tau.amegroups.org]
A Comparative Guide to the Inter-Laboratory Validation of Epimedonin H Analysis
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable quantification of bioactive compounds in herbal medicine is paramount for ensuring product quality, safety, and efficacy. Epimedonin H, a key flavonoid glycoside from the Epimedium genus, necessitates validated analytical methods for its accurate measurement. While a formal inter-laboratory validation study for this compound has not been published, this guide provides a comparative analysis of established analytical methods for closely related Epimedium flavonoids. By examining single-laboratory validation data from multiple sources, we can infer the expected performance and reproducibility of these methods, thereby offering a foundational understanding for laboratories seeking to analyze this compound.
This guide compares the performance of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a widely used method, with alternative techniques. The data presented is synthesized from various studies on compounds structurally similar to this compound, such as Epimedin A, B, and C, and Icariin.
Data Presentation: Performance of Analytical Methods for Epimedium Flavonoids
The following tables summarize the quantitative performance characteristics of HPLC-MS/MS for the analysis of major Epimedium flavonoids, as reported in a representative single-laboratory validation study. This data serves as a benchmark for what can be expected in terms of accuracy, precision, and other validation parameters.
Table 1: HPLC-MS/MS Method Validation Parameters for Key Epimedium Flavonoids
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Epimedin A | 5 - 2000 | > 0.99 | 5 |
| Epimedin B | 5 - 2000 | > 0.99 | 5 |
| Epimedin C | 5 - 2000 | > 0.99 | 5 |
| Icariin | 10 - 4000 | > 0.99 | 10 |
Table 2: Accuracy and Precision of the HPLC-MS/MS Method
| Analyte | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Accuracy (RE, %) |
| Epimedin A | < 10.9 | < 10.9 | -5.6 to 12.9 |
| Epimedin B | < 10.9 | < 10.9 | -5.6 to 12.9 |
| Epimedin C | < 10.9 | < 10.9 | -5.6 to 12.9 |
| Icariin | < 10.9 | < 10.9 | -5.6 to 12.9 |
Table 3: Recovery and Matrix Effect of the HPLC-MS/MS Method
| Analyte | Mean Recovery (%) | Matrix Effect (%) |
| Epimedin A | 60.66 - 99.77 | 93.08 - 119.84 |
| Epimedin B | 60.66 - 99.77 | 93.08 - 119.84 |
| Epimedin C | 60.66 - 99.77 | 93.08 - 119.84 |
| Icariin | 60.66 - 99.77 | 93.08 - 119.84 |
Comparison with Alternative Analytical Methods
While HPLC-MS/MS is a powerful tool for the analysis of this compound and related compounds, other methods also offer viable alternatives, each with its own advantages and disadvantages.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a more accessible and cost-effective technique compared to LC-MS/MS. However, it may have lower sensitivity and selectivity, which can be a limitation when analyzing complex matrices like herbal extracts.[1]
-
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems offer faster analysis times and higher resolution compared to conventional HPLC.[1] When coupled with MS or UV detectors, UHPLC can significantly improve throughput for quality control applications.
-
UHPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS): This high-resolution mass spectrometry technique is excellent for the comprehensive chemical profiling of herbal extracts and can be used for the identification and semi-quantification of a wide range of compounds, including unknown flavonoids.[2][3]
The choice of analytical method will depend on the specific requirements of the analysis, including the need for sensitivity, selectivity, throughput, and the availability of instrumentation.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the validation of an HPLC-MS/MS method for the analysis of Epimedium flavonoids.
1. Sample Preparation (Plasma)
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard.
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject a 5 µL aliquot into the HPLC-MS/MS system.
2. HPLC-MS/MS Analysis
-
Chromatographic Column: A C18 column (e.g., 4.6 mm × 150 mm, 2.7 μm) is typically used for separation.[4]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) is common.[4]
-
Flow Rate: A flow rate of 0.3 mL/min is often employed.[4]
-
Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in negative ion mode with selected reaction monitoring (SRM).[4]
3. Method Validation
The method is validated according to international guidelines, assessing the following parameters:
-
Selectivity: Assessed by comparing the chromatograms of blank plasma, plasma spiked with the analytes and internal standard, and a study sample.
-
Linearity and LLOQ: Calibration curves are constructed by plotting the peak area ratios of the analytes to the internal standard against the nominal concentration of the analytes. The lower limit of quantification (LLOQ) is determined as the lowest concentration on the calibration curve with acceptable accuracy and precision.
-
Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[4]
-
Recovery and Matrix Effect: Recovery is calculated by comparing the peak areas of extracted QC samples with those of post-extraction spiked samples. The matrix effect is evaluated by comparing the peak areas of post-extraction spiked samples with those of pure standard solutions.[4]
-
Stability: The stability of the analytes in plasma is assessed under various conditions, including short-term room temperature, long-term frozen storage, and after freeze-thaw cycles.[4]
Mandatory Visualizations
References
- 1. Comparison of the Active Compositions between Raw and Processed Epimedium from Different Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of chemical components in different parts of Epimedium Herb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a HPLC-MS/MS Method for Simultaneous Determination of Twelve Bioactive Compounds in Epimedium: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Epimedonin H: A Comparative Guide for Researchers
For researchers and drug development professionals, the purity of an active pharmaceutical ingredient (API) is a critical determinant of experimental reproducibility and therapeutic efficacy. This guide provides a comprehensive comparison of Epimedonin H samples from three hypothetical suppliers, offering detailed experimental protocols and data to aid in the selection of high-quality material for research purposes. This compound, a flavonoid glycoside isolated from species of the Epimedium genus, is of increasing interest for its potential pharmacological activities. Ensuring the purity of this compound is paramount for accurate in vitro and in vivo studies.
Comparative Analysis of this compound from Different Suppliers
The purity of this compound from three different suppliers (Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C |
| HPLC Purity (%) | 98.5% | 95.2% | 99.1% |
| Number of Impurities (LC-MS) | 2 | 5 | 1 |
| Major Impurity (%) | 0.8% (Impurity 1) | 2.1% (Impurity 3) | 0.5% (Impurity 1) |
| Residual Solvent (ppm) | 150 (Ethanol) | 800 (Acetone) | 50 (Methanol) |
| Water Content (%) | 0.5% | 1.8% | 0.3% |
| qNMR Purity (w/w %) | 98.2% | 94.8% | 98.9% |
Experimental Workflow for Purity Assessment
The following diagram illustrates the workflow for the comprehensive purity assessment of this compound samples.
Hypothetical Signaling Pathway for this compound
Flavonoids are known to modulate various signaling pathways. The diagram below illustrates a hypothetical signaling pathway that could be influenced by this compound, based on the known actions of similar compounds.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Purpose: To determine the purity of this compound by separating it from its impurities and quantifying the peak areas.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Standard Solution Preparation: Accurately weigh about 5 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol (B129727) to obtain a concentration of 0.5 mg/mL.
-
Sample Solution Preparation: Prepare sample solutions of this compound from each supplier at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: 270 nm
-
Injection volume: 10 µL
-
Gradient elution: A time-based gradient from 20% to 80% of Mobile Phase B over 30 minutes is a common starting point for flavonoid analysis.
-
-
Data Analysis: Calculate the purity of the this compound sample by the area normalization method, assuming that all impurities have a similar response factor to the main compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Purpose: To identify and tentatively characterize the impurities present in the this compound samples.
Instrumentation:
-
LC-MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source
-
The same HPLC column and mobile phases as the HPLC-UV method can be used.
Procedure:
-
Sample Analysis: Analyze the sample solutions prepared for HPLC-UV analysis using the LC-MS system.
-
MS Conditions:
-
Ionization mode: Positive and negative ESI modes should be tested to determine the optimal ionization for this compound and its impurities.
-
Mass range: Scan a wide mass range (e.g., m/z 100-1500) to detect potential impurities.
-
Collision energy: For tandem MS (MS/MS) experiments, use a range of collision energies to induce fragmentation and obtain structural information about the impurities.
-
-
Data Analysis: Process the LC-MS data to identify the mass-to-charge ratios (m/z) of the parent ions and their fragmentation patterns. This information can be used to propose structures for the observed impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
Purpose: To provide an absolute quantification of the this compound content in the samples without the need for a specific reference standard of the analyte.[1][2]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and about 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.6 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons, which is crucial for accurate quantification (e.g., D1 = 5 x T1, where T1 is the spin-lattice relaxation time of the slowest relaxing proton).
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the absolute purity (w/w %) of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
By following these detailed protocols and comparing the results, researchers can make an informed decision on the most suitable supplier of this compound for their specific research needs, ensuring the reliability and validity of their experimental outcomes.
References
A Comparative Analysis of Advanced Glycation End-Product Inhibition: Epimedonin E vs. Aminoguanidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of the natural prenylflavonoid Epimedonin E and the synthetic compound aminoguanidine (B1677879) on the formation of advanced glycation end-products (AGEs). The following sections present a summary of their performance based on available experimental data, detailed methodologies of the cited experiments, and visualizations of the relevant biochemical pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the AGE-inhibiting a of Epimedonin E and aminoguanidine. It is important to note that the experimental conditions for obtaining these data points vary, which may influence the results. Direct comparison should, therefore, be made with caution.
| Compound | Assay Type | Protein | Glycating Agent | Quantitative Data | Source |
| Epimedonin E | ELISA | Gelatin (Collagen-derived) | Ribose | >80% inhibition of CML & CMA at 10 µM | [1][2] |
| Aminoguanidine | Fluorescence Assay | Bovine Serum Albumin (BSA) | Glucose | IC50: 7.72 ± 0.86 µM | [3] |
| Aminoguanidine | Fluorescence Assay | Bovine Serum Albumin (BSA) | Methylglyoxal (B44143) (MGO) | IC50: 2.44 ± 0.5 µM | [3] |
| Aminoguanidine | Fluorescence Assay | Bovine Serum Albumin (BSA) | Ribose | Significant inhibition at 0.5-50 mM | [4] |
Nε-(carboxymethyl)lysine (CML) and Nω-(carboxymethyl)arginine (CMA) are specific types of non-fluorescent AGEs. IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (in this case, AGE formation) is reduced by half.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and critical evaluation of the findings.
Inhibition of Nε-(carboxymethyl)lysine (CML) and Nω-(carboxymethyl)arginine (CMA) Formation (ELISA-based Assay)
This protocol is based on the methodology used to evaluate the inhibitory activity of prenylflavonoids from Epimedii Herba, including Epimedonin E.[1][2]
-
Preparation of Reaction Mixtures: A solution of gelatin (from collagen, 2.0 mg/mL) and ribose (30 mM) is prepared in a 10 mM phosphate (B84403) buffer (pH 7.4).
-
Addition of Inhibitors: Test compounds, such as Epimedonin E, are dissolved in DMSO to prepare a 1 mM stock solution and then added to the reaction mixture at the desired final concentrations (e.g., 10 µM and 100 µM).
-
Incubation: The reaction mixtures are incubated at 37°C for 7 days.
-
Quantification of CML and CMA: The levels of CML and CMA are determined using a noncompetitive enzyme-linked immunosorbent assay (ELISA) with specific monoclonal antibodies for CML and CMA.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the amount of CML and CMA formed in the presence of the inhibitor to the amount formed in the control (without inhibitor).
In Vitro Bovine Serum Albumin (BSA)-Glucose Antiglycation Assay (Fluorescence-based)
This is a common in vitro method to screen for AGE inhibitors.
-
Preparation of Reaction Mixtures: A reaction mixture is prepared containing Bovine Serum Albumin (BSA) at a concentration of 10 mg/mL and glucose at a concentration of 500 mM in a 0.2 M sodium phosphate buffer (pH 7.4).
-
Addition of Inhibitors: The test compound (e.g., aminoguanidine) is added to the reaction mixture at various concentrations.
-
Incubation: To prevent microbial growth, sodium azide (B81097) (0.5 mM) is added. The mixture is then incubated at 37°C for a specified period, typically ranging from one to four weeks.
-
Fluorescence Measurement: The formation of fluorescent AGEs is measured using a spectrofluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of around 440 nm.
-
Calculation of Inhibition and IC50: The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples with the inhibitor to the control (without inhibitor). The IC50 value is then determined from a dose-response curve.
In Vitro Bovine Serum Albumin (BSA)-Methylglyoxal (MGO) Antiglycation Assay (Fluorescence-based)
This assay assesses the ability of a compound to inhibit AGE formation from a highly reactive dicarbonyl compound, methylglyoxal.
-
Preparation of Reaction Mixtures: A reaction mixture is prepared containing Bovine Serum Albumin (BSA) at a concentration of 20 mg/mL and methylglyoxal (MGO) at a concentration of 60 mM in a 0.1 M sodium phosphate buffer (pH 7.4).
-
Addition of Inhibitors: The test compound (e.g., aminoguanidine) is added to the reaction mixture at various concentrations.
-
Incubation: The mixture is incubated at 37°C for a shorter period than the BSA-glucose assay, typically for 24 to 72 hours, due to the higher reactivity of MGO.
-
Fluorescence Measurement: The formation of fluorescent AGEs is measured using a spectrofluorometer with an excitation wavelength of approximately 330-370 nm and an emission wavelength of around 410-440 nm.
-
Calculation of Inhibition and IC50: The percentage of inhibition and the IC50 value are calculated as described for the BSA-glucose assay.
Mandatory Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: The Maillard reaction pathway leading to the formation of Advanced Glycation End-products (AGEs).
Caption: Mechanisms of AGE inhibition by aminoguanidine and Epimedonin E.
References
- 1. Prenylflavonoids isolated from Epimedii Herba show inhibition activity against advanced glycation end-products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Prenylflavonoids isolated from Epimedii Herba show inhibition activity against advanced glycation end-products [frontiersin.org]
- 3. jppres.com [jppres.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Epimedonin H: A Guide for Laboratory Professionals
Absence of specific guidance for the disposal of Epimedonin H necessitates adherence to general best practices for chemical waste management. This document provides a procedural framework for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this research-grade flavonoid compound.
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from general protocols for the disposal of organic laboratory chemicals and data from similar flavonoid compounds. All procedures should be conducted in accordance with institutional and local environmental regulations.
Chemical and Physical Properties (Data from a similar flavonoid, Epimedin A)
| Property | Data |
| Flammability | Product is not flammable. |
| Flash Point | Not applicable. |
| Hazard Pictograms | None. |
| Signal Word | None. |
| Hazard Statements | None. |
Note: This data is for Epimedin A and should be used as a general reference only.
Standard Operating Procedure for the Disposal of this compound
This step-by-step process outlines the recommended procedure for the safe handling and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound waste, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:
All handling of solid this compound and the preparation of its waste should be conducted in a well-ventilated area, preferably within a fume hood to prevent inhalation of any fine particulates.[1][2]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect solid this compound waste, including contaminated items such as weighing paper, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled solid waste container.[3]
-
The container must be made of a material compatible with organic solids.[4]
-
Do not mix with other types of waste, especially reactive chemicals.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated "Organic Liquid" waste container.[1][2]
-
Ensure the container is made of a compatible material and has a secure, tightly fitting cap.[4]
-
Do not overfill liquid waste containers.[4]
-
If the solvent used is halogenated, the waste must be collected in a separate "Halogenated Organic Waste" container.[1][2]
-
Step 3: Labeling of Waste Containers
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The quantity of waste
-
The date of accumulation
-
The name of the generating laboratory and principal investigator
Step 4: Storage of Chemical Waste
Waste containers should be stored in a designated satellite accumulation area within the laboratory.
-
Keep containers securely closed at all times, except when adding waste.[4]
-
Store in a well-ventilated area and away from sources of ignition.[2]
-
Secondary containment, such as a tray, should be used to contain any potential leaks.
Step 5: Arrangement for Disposal
Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.[2]
Disposal Workflow Diagram
The following diagram illustrates the general decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Epimedonin H
Disclaimer: A specific Safety Data Sheet (SDS) for Epimedonin H was not located. The following guidance is based on general best practices for handling flavonoid glycosides and other non-volatile chemical powders in a laboratory setting. It is imperative to conduct a thorough risk assessment for your specific experimental conditions and consult with your institution's Environmental Health and Safety (EHS) department.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on procedural, step-by-step guidance to ensure safe operational use and disposal.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure to chemical compounds. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols for chemical powders.[1][2][3][4][5]
| PPE Category | Item | Specification | Rationale |
| Body Protection | Lab Coat | Fire-resistant, fully buttoned with long sleeves. | Protects skin and personal clothing from spills and contamination.[3][5] |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Inspect for tears or holes before use. | Prevents direct skin contact with the compound.[3][4][5] |
| Eye & Face Protection | Safety Goggles | ANSI Z87.1 approved, with side shields, providing a complete seal around the eyes. | Protects eyes from dust particles and potential splashes.[1][4][5] |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or during sonication. | Provides an additional layer of protection for the entire face from splashes or aerosols.[1][3][4] | |
| Respiratory Protection | Dust Mask (N95) | NIOSH-approved N95 respirator. | Recommended when weighing or handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[1][3] |
| Foot Protection | Closed-toe Shoes | Substantial shoes that cover the entire foot. | Protects feet from spills and falling objects.[3] |
Operational Plan: Step-by-Step Handling Protocol
This section outlines a standard operating procedure for the safe handling of this compound from receipt to storage.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled.
-
Wear appropriate PPE (lab coat, gloves, safety goggles) during inspection.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials (strong oxidizing agents).
-
-
Preparation and Weighing:
-
Whenever possible, handle the solid compound in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
If a fume hood is not available, wear an N95 respirator.[1][3]
-
Use a dedicated, clean spatula and weighing vessel.
-
Handle the powder gently to avoid creating dust.
-
-
Dissolving the Compound:
-
Add the solvent to the vessel containing the pre-weighed this compound.
-
If sonication is required, ensure the container is securely capped to prevent aerosolization.
-
Perform this step in a well-ventilated area or a fume hood.
-
-
Experimental Use:
-
Always wear the minimum required PPE (lab coat, gloves, safety goggles) during experimental procedures.[4]
-
Be mindful of potential splash hazards.
-
Keep containers closed when not in use.
-
Disposal Plan
Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.
-
Unused Solid Compound: Dispose of as non-hazardous solid chemical waste, in accordance with your institution's and local regulations. Do not dispose of in the regular trash unless explicitly permitted.[6]
-
Contaminated Materials:
-
Gloves and other disposable PPE: Dispose of in the appropriate laboratory waste stream. Contaminated gloves should be removed using the proper technique to avoid skin contact.[7]
-
Glassware: Rinse glassware thoroughly with a suitable solvent. The initial rinsate should be collected and disposed of as chemical waste. After thorough cleaning, the glassware can be washed and reused.
-
-
Liquid Waste:
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. westlab.com.au [westlab.com.au]
- 6. sfasu.edu [sfasu.edu]
- 7. uprm.edu [uprm.edu]
- 8. Non-Hazardous Chemical Wastes | Ohio University [ohio.edu]
- 9. safety.caltech.edu [safety.caltech.edu]
- 10. Non-Hazardous Chemicals List – Environmental Health and Safety [marshall.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
